Product packaging for 2-Nitrophenyl stearate(Cat. No.:CAS No. 637-55-8)

2-Nitrophenyl stearate

Cat. No.: B147434
CAS No.: 637-55-8
M. Wt: 360.6 g/mol
InChI Key: NUMNZKICGJJSHN-UHFFFAOYSA-N
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Description

2-Nitrophenyl stearate is a useful research compound. Its molecular formula is C24H40O2 and its molecular weight is 360.6 g/mol. The purity is usually 95%.
The exact mass of the compound Phenyl stearate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O2 B147434 2-Nitrophenyl stearate CAS No. 637-55-8

Properties

IUPAC Name

phenyl octadecanoate
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InChI

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NUMNZKICGJJSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060922
Record name Octadecanoic acid, phenyl ester
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Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

637-55-8
Record name Octadecanoic acid, phenyl ester
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Record name Octadecanoic acid, phenyl ester
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Record name Phenyl stearate
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Record name Octadecanoic acid, phenyl ester
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Record name Octadecanoic acid, phenyl ester
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Record name Phenyl stearate
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Chemical Reactivity and Transformation Mechanisms

Hydrolytic Degradation Pathways

Hydrolysis, a reaction with water, is a fundamental degradation pathway for esters, including phenyl stearate (B1226849). chemguide.co.uk This process, which splits the ester into its constituent carboxylic acid and alcohol, can be catalyzed by either acids or bases. chemguide.co.uk While the reaction with pure water is typically very slow, the rate is significantly increased in the presence of acidic or alkaline catalysts. chemguide.co.uk

The acid-catalyzed hydrolysis of esters is a reversible reaction. chemguide.co.uk The process is typically initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. slideshare.net Subsequent proton transfer and elimination of the alcohol (phenol in this case) regenerates the acid catalyst and yields the carboxylic acid (stearic acid). viu.ca

k_h = k_A[H+] + k_N + k_B[OH−] viu.ca

For acid-catalyzed hydrolysis to be significant, it generally requires a low pH. viu.ca The reaction equilibrium can be shifted towards the products (stearic acid and phenol) by using an excess of water, which is typically supplied by the dilute acid solution used as the catalyst. chemguide.co.uk

Base-mediated hydrolysis, commonly known as saponification, is the most frequent method for hydrolyzing esters. chemguide.co.ukmasterorganicchemistry.com Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack. chemguide.co.ukmasterorganicchemistry.com

The mechanism involves a direct nucleophilic acyl substitution, where a hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate, which then collapses, expelling the phenoxide ion (C₆H₅O⁻) as the leaving group and forming stearic acid. The phenoxide ion subsequently abstracts a proton from the stearic acid to form phenol (B47542) and the stearate anion. masterorganicchemistry.com

A study involving the reaction of various stearic esters with sodium hydrosulfide (B80085) in ethanol (B145695) demonstrated the distinct reactivity of phenyl stearate compared to alkyl stearates. While alkyl stearates yielded ethyl stearate and stearic acid, phenyl stearate produced thiostearic acid, distearoyl disulfide, and ethyl stearate, highlighting a different reaction pathway for the phenyl ester under these specific basic conditions. oup.com

Table 1: Products from the Reaction of Stearic Esters with Sodium Hydrosulfide oup.com
EsterPrimary Products
Phenyl StearateThiostearic Acid, Distearoyl Disulfide, Ethyl Stearate, Stearic Acid (trace)
Methyl StearateEthyl Stearate, Stearic Acid
Cetyl StearateEthyl Stearate, Stearic Acid

The hydrolytic stability of an ester is significantly influenced by its molecular structure, particularly by steric and electronic effects. numberanalytics.comnumberanalytics.com

Electronic Effects : The phenyl group in phenyl stearate is an electron-withdrawing group, which increases the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, thereby increasing the rate of hydrolysis compared to esters with electron-donating alkyl groups. numberanalytics.com Studies on analogous compounds show that esters with good leaving groups, like the phenoxide ion, are more prone to base-catalyzed hydrolysis. stanford.edu

Steric Effects : The bulky stearate (octadecanoyl) chain can sterically hinder the approach of a nucleophile to the carbonyl carbon. numberanalytics.comresearchgate.net However, in the context of hydrolysis, the electronic effect of the phenyl group is often a more dominant factor. Research on a series of benzoates showed that plasma stability, a measure of hydrolytic degradation, was inversely proportional to the size of the alcohol group, with phenyl benzoate (B1203000) showing greater lability (t½ = 7 min) than methyl benzoate (t½ = 36 min) or ethyl benzoate (t½ = 17 min), underscoring the impact of the leaving group's stability. nih.gov The long fatty acid chain itself also influences stability; for instance, polysorbates with stearate esters have shown different degradation profiles compared to those with laurate esters. nih.gov

Base-Mediated Hydrolysis (Saponification) Mechanisms

Thermal Decomposition Pathways and Kinetics

The pyrolysis of aromatic esters often involves unimolecular decomposition. Studies on phenyl acetate (B1210297), a close analogue, show that it decomposes at high temperatures (950–1120 K) primarily into phenol and ketene (B1206846) via a four-center transition state. researchgate.netcaltech.edu Alternative pathways like bond fission into radicals were not observed in this temperature range for phenyl acetate. caltech.edu

For phenyl formate, the simplest aromatic ester, pyrolysis at temperatures between 600 and 1000 °C results in its decomposition primarily into phenol and carbon monoxide (CO). researchgate.net The dominant pathways are identified as intramolecular H-shift reactions. researchgate.netresearchgate.net

Table 2: Primary Pyrolysis Products of Analogous Aromatic Esters
CompoundPrimary Decomposition ProductsReference
Phenyl AcetatePhenol, Ketene researchgate.netcaltech.edu
Phenyl FormatePhenol, Carbon Monoxide (CO) researchgate.net

By analogy, the thermal decomposition of phenyl stearate would be expected to initially proceed via similar pathways, potentially leading to the formation of phenol and a ketene derivative from the stearic acid chain.

At sufficiently high temperatures, thermal decomposition can proceed via radical mechanisms involving homolytic bond cleavage. mdpi.com For aromatic compounds, the initial steps often involve the cleavage of the weakest bonds. In the case of anisole, an analogue containing a phenyl-oxygen bond, thermal decomposition begins with the loss of a methyl group to form a phenoxy radical. acs.org This phenoxy radical can then eject CO to form a cyclopentadienyl (B1206354) radical. acs.org

For esters, the high-temperature oxidation process is characterized by a free-radical chain mechanism. researchgate.net This involves the formation of ester α-acylhydroperoxides, which can then decompose into free radicals. researchgate.net The presence of transition metals, such as in metal stearates, can act as pro-oxidants, catalyzing the formation of radical species and accelerating degradation. mdpi.com The initial radicals formed at lower temperatures can recombine to form stable products, while at higher temperatures, further fragmentation and chain reactions become more prevalent. ntu.edu.tw

Influence of Molecular Structure on Decomposition Products

The molecular structure of phenyl stearate, which consists of a stable aromatic phenyl group attached to a long, saturated C18 stearate chain via an ester linkage, dictates its thermal decomposition behavior. The pyrolysis of esters can proceed through different mechanisms depending on their structure.

For esters with β-hydrogens in the alcohol moiety, a concerted six-membered cyclic transition state is common, leading to an alkene and a carboxylic acid. However, phenyl stearate lacks β-hydrogens on the phenyl group, precluding this pathway. Instead, its decomposition is more analogous to that of phenyl acetate, which is significantly more thermally stable than alkyl acetates. lookchem.com At high temperatures (e.g., >600°C), phenyl acetate pyrolyzes to yield phenol and ketene. lookchem.com By analogy, the thermal decomposition of phenyl stearate would likely involve the cleavage of the ester bond.

The decomposition can proceed via radical mechanisms, involving homolytic bond cleavage. nih.gov Key fragmentation points in phenyl stearate would be the C-O bond between the carbonyl carbon and the phenoxy oxygen, and the O-C bond of the phenyl ring. Research on related aromatic esters suggests that decomposition pathways can lead to the formation of phenols, and products derived from the acyl chain. researchgate.net For instance, studies on the pyrolysis of phenyl formate, the simplest aromatic ester, show that the dominant decomposition pathways involve the formation of phenol and carbon monoxide. researchgate.net

The long stearate chain can also undergo scission. The thermal degradation of polymers with long hydrocarbon side chains often involves chain scission and cross-linking at high temperatures. bts.gov Therefore, potential decomposition products from the stearate moiety would include a mixture of smaller hydrocarbons, aldehydes, and carboxylic acids resulting from the breakdown of the C18 chain.

The presence of the phenyl group generally increases the thermal stability of the ester compared to its alkyl counterparts. lookchem.com However, the phenyl group can also influence the reaction pathways. Studies on the pyrolysis of 1-arylethyl phenyl carbonates show that the phenyl group participates in forming a more polar, E1-like transition state. rsc.org This indicates that the aromatic ring can stabilize charge development during decomposition, influencing the rate and products of the reaction.

Table 1: Potential Thermal Decomposition Products of Phenyl Stearate
Originating MoietyPotential ProductsMechanism/Comment
Phenyl GroupPhenolCleavage of the ester C-O bond. lookchem.com
Benzene (B151609)Further decomposition or secondary reactions. researchgate.net
Ester LinkageCarbon Monoxide, Carbon DioxideFragmentation of the ester group. lookchem.comresearchgate.net
Stearate ChainShorter-chain alkanes and alkenesC-C bond scission in the alkyl chain.
Fatty aldehydes, KetonesOxidative or radical-induced cleavage.
Shorter-chain carboxylic acidsOxidative or radical-induced cleavage.

Oxidative Transformation Mechanisms

Autoxidation Processes of Saturated and Unsaturated Fatty Acid Esters

Autoxidation is a spontaneous, free-radical chain reaction involving molecular oxygen. This process is a primary pathway for the degradation of lipids. The mechanism consists of three main stages: initiation, propagation, and termination.

Initiation: Formation of a lipid radical (R•) through the abstraction of a hydrogen atom, often catalyzed by initiators like heat, light, or metal ions. diva-portal.org

Propagation: The lipid radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This radical can then abstract a hydrogen from another lipid molecule, forming a hydroperoxide (ROOH) and a new lipid radical (R•), thus continuing the chain reaction.

Termination: The reaction ceases when radicals combine to form non-radical products.

For saturated fatty acid esters like phenyl stearate, the initiation of autoxidation is significantly slower at low temperatures compared to unsaturated esters. diva-portal.org However, at elevated temperatures (above 150°C), even purified saturated esters are readily attacked by oxygen. cdnsciencepub.com The oxidative attack on the saturated hydrocarbon chain is not highly selective, though it preferentially occurs towards the center of the molecule rather than at the ends. cdnsciencepub.com

Role of Double Bonds in Oxidation Inhibition or Activation

The presence of carbon-carbon double bonds in the fatty acid chain is a major factor in activating oxidation. Unsaturated fatty acids are much more susceptible to oxidation than their saturated counterparts. mdpi.comresearchgate.net The hydrogen atoms on the carbons adjacent to a double bond (allylic hydrogens) are more easily abstracted, lowering the activation energy for the initiation step of autoxidation. researchgate.net The rate of autoxidation increases significantly with the number of double bonds. nih.gov

Phenyl stearate contains a saturated stearic acid chain, which has no carbon-carbon double bonds. This structural feature makes it inherently more stable against oxidation compared to esters of unsaturated fatty acids like oleic or linoleic acid. diva-portal.org The absence of easily abstractable allylic hydrogens means that more energy is required to initiate the oxidation chain reaction.

Identification of Oxidative Degradation Products

The primary, non-volatile products of the initial autoxidation of fatty acid esters are hydroperoxides (ROOH). In saturated esters like phenyl stearate, hydroperoxide groups can form on any of the methylene (B1212753) carbons along the stearate chain. cdnsciencepub.com These hydroperoxides are unstable, especially at high temperatures, and decompose to form a complex mixture of secondary oxidation products. mdpi.com

The decomposition of hydroperoxides involves the cleavage of O-O, C-O, and C-C bonds, leading to a variety of degradation products, including:

Carbonyl compounds: Ketones and aldehydes are major secondary products. The position of the ketone group on the chain corresponds to the original location of the hydroperoxide.

Alcohols: Hydroxy esters are formed from the reduction of hydroperoxides.

Shorter-chain fatty acids: Scission of the carbon chain on either side of the hydroperoxide group results in the formation of shorter-chain mono- and dicarboxylic acids. cdnsciencepub.com

Volatile compounds: Further degradation can produce a range of volatile organic compounds, which contribute to off-odors in oxidized fats and oils.

In the context of phenyl stearate, oxidative degradation would yield a mixture of phenyl esters of keto-acids and hydroxy-acids, as well as phenol and various degradation products from the stearate chain, such as shorter-chain aldehydes and acids.

Table 2: Major Classes of Oxidative Degradation Products from Saturated Esters
Product ClassSpecific Examples/DescriptionFormation Pathway
HydroperoxidesIsomeric mixture of hydroperoxy stearate estersPrimary product of autoxidation. tamu.edu
KetonesKeto-stearate estersDecomposition of hydroperoxides. mdpi.com
AlcoholsHydroxy-stearate estersReduction of hydroperoxides. mdpi.com
Shorter-chain acidsAldehydic acids, dicarboxylic acidsChain scission at the site of oxidation. mdpi.com

Mechanistic Studies of Chemical Interactions

Intermolecular Interactions with Solvents and Other Chemical Species

The chemical behavior of phenyl stearate in solution is governed by its intermolecular interactions with solvent molecules and other dissolved species. As an ester, phenyl stearate is a polar molecule due to the C=O and C-O bonds, but it also has a large nonpolar component in its long C18 alkyl chain and phenyl group.

Key interactions include:

Van der Waals Forces: These are the primary interactions for the long stearate chain and are significant for the molecule as a whole. These dispersion forces are responsible for its solubility in nonpolar organic solvents.

Dipole-Dipole Interactions: The polar ester group allows for dipole-dipole interactions with polar solvent molecules. libretexts.org

Hydrogen Bonding: While esters cannot act as hydrogen bond donors, the oxygen atoms of the carbonyl and ether linkages can act as hydrogen bond acceptors. libretexts.org This allows phenyl stearate to form hydrogen bonds with protic solvents like alcohols or water, although its solubility in water is extremely low due to the large hydrophobic stearate chain. libretexts.orgnih.gov

Aromatic Interactions: The phenyl group can participate in π-π stacking or edge-to-face interactions with other aromatic molecules, including other phenyl stearate molecules or aromatic solvents. rsc.org These interactions, while relatively weak, can influence the molecule's conformation and aggregation in solution. rsc.orgresearchgate.net

The choice of solvent significantly affects the reactivity and stability of solutes. For phenyl stearate, solubility is generally low in highly polar solvents like water and higher in nonpolar or moderately polar organic solvents such as toluene (B28343), chloroform, and ethers. nih.govscienceopen.com In solution, solvent molecules can form a "solvation shell" around the phenyl stearate molecule. The nature of this shell can influence reaction rates by stabilizing or destabilizing reactants, transition states, or products. For instance, polar solvents may stabilize charged intermediates that could form during certain decomposition or hydrolysis reactions. researchgate.net The interplay of these intermolecular forces dictates the solubility, conformation, and ultimately the chemical reactivity of phenyl stearate in a given medium. acs.orgunifi.it

Reactions with Inorganic Compounds and Metal Species

The ester functionality of phenyl stearate is the primary site of reactivity with various inorganic compounds and metal-based reagents. These reactions typically involve the cleavage of the acyl-oxygen bond or the carbonyl group's transformation. Key transformations include hydrolysis by inorganic bases, reduction by metal hydrides, and various catalytic processes mediated by transition metal species.

Hydrolysis (Saponification)

The hydrolysis of esters using an alkali, such as sodium hydroxide, is known as saponification. chemhume.co.uk This process is a common and efficient method for cleaving esters. chemguide.co.uk When phenyl stearate is heated with an aqueous solution of a metal hydroxide, such as sodium hydroxide (NaOH), it undergoes hydrolysis to yield the corresponding metal salt of the carboxylic acid (sodium stearate) and a phenol. chemhume.co.ukchemguide.co.uk

This reaction is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the nucleophilic phenoxide. chemguide.co.uk The direct products are phenol and the sodium salt of stearic acid. chemhume.co.ukchemguide.co.uk The separation of these products is generally straightforward. chemguide.co.uk

ReactantsReagents/ConditionsProductsReaction Type
Phenyl Stearate + Sodium HydroxideHeat, Aqueous SolutionSodium Stearate + PhenolAlkaline Hydrolysis (Saponification)

Reduction with Metal Hydrides

Esters can be reduced to alcohols by potent hydride-donating agents. chem-station.com Phenyl stearate's ester group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). chem-station.comlibretexts.org The reaction cleaves the ester bond, reducing the acyl portion to a primary alcohol (stearyl alcohol) and releasing the phenyl portion as phenol after an acidic workup.

Lithium aluminum hydride is a powerful and non-selective reducing agent, capable of reducing esters, carboxylic acids, ketones, and aldehydes. chem-station.comlibretexts.org In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reagent and is generally not reactive enough to reduce esters under standard conditions. chem-station.com The higher reactivity of LiAlH₄ stems from the greater polarity of the Al-H bond compared to the B-H bond. libretexts.orglibretexts.org The reaction proceeds via the formation of an alkoxide salt, which is then hydrolyzed in a subsequent step to yield the alcohol products. libretexts.orglibretexts.org

Table 1: Reactivity of Common Metal Hydride Reagents with Esters

ReagentChemical FormulaReactivity towards EstersSolventsNotes
Lithium Aluminum HydrideLiAlH₄High (Reduces to alcohols)Ethers (e.g., THF, Diethyl ether)Strong, unselective reagent; reacts violently with protic solvents. chem-station.com
Sodium BorohydrideNaBH₄Generally Low/No reactivityProtic solvents (e.g., Methanol, Ethanol)Milder, more selective reagent for aldehydes and ketones. chem-station.com
Diisobutylaluminum Hydride(i-Bu)₂AlH (DIBAL-H)Can reduce to aldehydes (at low temp.) or alcoholsAprotic solvents (e.g., Toluene, THF)Lewis acidic nature gives it different reactivity compared to LiAlH₄. chem-station.com

Catalytic Transformations

The reactivity of phenyl stearate can be mediated and enhanced by various metal catalysts, enabling transformations such as transesterification and deoxygenation.

Transesterification

Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of an alcohol. This reaction is often catalyzed by metal alkoxides. researchgate.net For instance, phenyl stearate could theoretically react with an alcohol in the presence of a suitable catalyst to produce a new stearate ester and phenol. Metal alkoxides derived from titanium and yttrium have been shown to be effective catalysts for transesterification reactions, valued for their ability to stabilize the alcohol/oil emulsion in biphasic systems. science.gov Alkali metal alkoxides, such as sodium methoxide, are also common catalysts used in industrial transesterification processes. researchgate.netgoogle.com

Table 2: Examples of Metal-Based Catalysts for Transesterification

Catalyst ClassExamplesGeneral ApplicationReference
Alkali Metal AlkoxidesSodium Methoxide, Potassium EthylateStrongly basic catalysts for biodiesel production. researchgate.net
Transition Metal AlkoxidesTitanium(IV) Isopropoxide, Yttrium-based alkoxidesLewis acidic catalysts, can possess amphiphilic properties. science.gov
Metal CarboxylatesZinc Stearate, Tin(II) StearateMildly Lewis acidic catalysts. Stearate salts can show higher activity than acetates due to better oil solubility. core.ac.uk

Catalytic Deoxygenation

While direct studies on phenyl stearate are limited, related research on fatty acids and their esters provides insight into potential catalytic pathways. Palladium (Pd) based catalysts, often supported on carbon (Pd/C), are highly effective for the deoxygenation of stearic acid. researchgate.net This process typically proceeds via decarbonylation or decarboxylation to produce C₁₇ hydrocarbons. It is plausible that under similar catalytic hydrogenation conditions (H₂ gas, elevated temperature, and pressure), the ester bond in phenyl stearate could be cleaved, followed by deoxygenation of the stearic acid moiety. The specific product distribution would depend heavily on the catalyst and reaction conditions. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Phenyl Stearate

Vibrational Spectroscopy for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure, functional groups, and conformational states of phenyl stearate (B1226849).

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Molecular Ordering

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comwiley.com In phenyl stearate, the FTIR spectrum is characterized by several key absorption bands that confirm its ester structure, comprising a phenyl group and a long aliphatic chain.

The most prominent bands are associated with the carbonyl (C=O) group and the C-O ester linkage. The C=O stretching vibration typically appears in the region of 1760-1690 cm⁻¹. libretexts.org For phenyl stearate, this peak is a strong indicator of the ester functional group. The C-O stretching vibrations are also significant and are typically observed between 1320-1210 cm⁻¹. libretexts.org

The presence of the long hydrocarbon chain of the stearate moiety is confirmed by C-H stretching vibrations in the 3000-2850 cm⁻¹ range and C-H bending vibrations around 1470-1450 cm⁻¹. libretexts.org The aromatic phenyl group exhibits characteristic C-H stretching vibrations from 3100-3000 cm⁻¹ and in-ring C-C stretching vibrations between 1600-1400 cm⁻¹. libretexts.org The specific positions of these bands can provide information on the molecular ordering and intermolecular interactions within a sample.

Table 1: Characteristic FTIR Absorption Bands for Phenyl Stearate

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
C-H (Aromatic)Stretch3100-3000 libretexts.org
C-H (Aliphatic)Stretch3000-2850 libretexts.org
C=O (Ester)Stretch1760-1690 libretexts.org
C-C (Aromatic Ring)Stretch1600-1400 libretexts.org
C-H (Aliphatic)Bend1470-1450 libretexts.org
C-O (Ester)Stretch1320-1210 libretexts.org

Low-Frequency Raman Spectroscopy for Phenyl Group Torsion and Conformational Defects

Low-frequency Raman spectroscopy is particularly useful for studying the collective vibrational modes and conformational dynamics of molecules. In the context of phenyl stearate, this technique can probe the torsional motions of the phenyl group and identify conformational defects within the long alkyl chain.

Research on related molecules, such as lithium phenyl stearate, has shown a broad peak in the low-frequency Raman spectrum centered around 59 cm⁻¹. shu.ac.uk This peak is attributed to the torsional motion of the phenyl group. shu.ac.uk Similar low-frequency bands in other systems have been associated with the libration of the phenyl ring. The study of these low-frequency modes can provide insights into the local environment and rotational dynamics of the phenyl moiety in phenyl stearate.

Furthermore, low-frequency Raman spectroscopy can detect conformational defects, such as gauche-trans isomerizations, within the stearate chain. These defects disrupt the all-trans conformation and give rise to specific low-frequency Raman bands. The analysis of these bands can offer information on the degree of conformational order or disorder within the material. mdpi-res.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. numberanalytics.com

¹H and ¹³C NMR for Structural Confirmation

¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure of phenyl stearate. researchgate.net

In the ¹H NMR spectrum, the protons of the phenyl group typically appear as a multiplet in the downfield region, generally between 7.0 and 7.5 ppm. wisc.edu The protons on the long stearate chain give rise to several signals in the upfield region. The α-methylene protons (adjacent to the carbonyl group) are deshielded and resonate around 2.3-2.6 ppm. The terminal methyl protons of the stearate chain appear as a triplet around 0.9 ppm. The remaining methylene (B1212753) protons of the chain produce a large, overlapping signal between 1.2 and 1.6 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is highly deshielded and appears around 170-175 ppm. pearson.com The carbons of the phenyl ring resonate in the 120-150 ppm range. rsc.org The carbons of the stearate chain are observed in the upfield region, with the α-methylene carbon appearing around 34 ppm and the terminal methyl carbon around 14 ppm. magritek.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenyl Stearate

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl Protons7.0 - 7.5 (m)120 - 150
α-CH₂ Protons2.3 - 2.6 (t)~34
(CH₂)n Protons1.2 - 1.6 (m)22 - 32
CH₃ Protons~0.9 (t)~14
C=O Carbon-170 - 175

(Note: These are approximate chemical shift ranges. Actual values can vary depending on the solvent and other experimental conditions. m = multiplet, t = triplet)

Advanced NMR Techniques for Stereochemical and Dynamic Studies

Beyond basic 1D NMR, advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can be employed for more detailed structural assignment and to study the stereochemistry and dynamics of phenyl stearate. numberanalytics.comresearchgate.net For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can correlate the signals of directly bonded protons and carbons, confirming the assignments made in the 1D spectra. magritek.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment can reveal long-range couplings between protons and carbons, further solidifying the structural elucidation. nptel.ac.in

These advanced NMR methods can also be used to study molecular dynamics, such as the rotational dynamics of the phenyl group and the segmental motion of the alkyl chain. bnmr-bg.comresearchgate.net By analyzing relaxation times (T1 and T2) and employing techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), it is possible to gain insights into the conformational preferences and intermolecular interactions of phenyl stearate in solution or in the solid state. nptel.ac.in

Chromatographic Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of phenyl stearate, especially when it is part of a complex mixture. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of esters like phenyl stearate. scielo.br Reversed-phase HPLC, often with a C18 or a phenyl-bonded stationary phase, is a common choice. mdpi.comresearchgate.net The use of a phenyl-bonded column can be particularly advantageous due to the potential for π-π interactions between the stationary phase and the phenyl group of the analyte, leading to enhanced selectivity. mdpi.comresearchgate.net Detection is typically achieved using a UV detector, as the phenyl group provides a strong chromophore. scielo.br For quantitative analysis, a calibration curve is constructed using standards of known concentration. nih.gov

Gas Chromatography (GC) can also be employed for the analysis of phenyl stearate, often after derivatization to a more volatile form, such as a fatty acid methyl ester (FAME), although direct analysis is also possible depending on the volatility of the compound. internationaloliveoil.org When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation efficiency and sensitivity for the analysis of fatty acid esters. scielo.br

High-Performance Liquid Chromatography (HPLC) with Phenyl-Bonded Columns for Separation and Quantitation

Mass Spectrometry Applications

Mass spectrometry is a critical tool for the structural elucidation of phenyl stearate. When phenyl stearate is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which causes the molecule to fragment in a predictable manner. The resulting mass spectrum shows the relative abundance of these fragments at their respective mass-to-charge ratios.

The fragmentation pattern of phenyl stearate provides key information for confirming its structure. chemicalbook.com The molecular ion peak [M]+, corresponding to the intact ionized molecule (C24H40O2)+, would be observed at m/z 360. chemicalbook.comspectrabase.com Key fragment ions would arise from the cleavage of the ester bond. The loss of the phenoxy group (-OC6H5) would result in an acylium ion [CH3(CH2)16CO]+ at m/z 267. Conversely, the detection of a phenoxy radical cation or a related fragment at m/z 94 would correspond to the [C6H5O]+ portion. docbrown.info Other characteristic fragments would arise from the cleavage of the long alkyl chain of the stearate moiety, typically showing a series of peaks separated by 14 mass units, corresponding to the loss of CH2 groups. libretexts.org

Table 3: Predicted Mass Spectral Fragmentation of Phenyl Stearate

m/zIon StructureInterpretation
360[C24H40O2]+Molecular Ion (M+) chemicalbook.comspectrabase.com
267[CH3(CH2)16CO]+Loss of phenoxy radical chemicalbook.com
94[C6H5OH]+•Phenol (B47542) radical cation (from rearrangement) docbrown.info
77[C6H5]+Phenyl cation (loss of H from benzene (B151609) ring) docbrown.info
57[C4H9]+Butyl cation fragment from alkyl chain chemicalbook.com
43[C3H7]+Propyl cation fragment from alkyl chain chemicalbook.com

Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), is an exceptionally sensitive technique for the quantitative trace analysis of phenyl stearate. ajol.infothermofisher.com In quantitative MS, the instrument is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. jeol.com In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the most abundant or characteristic ions of the target analyte. This significantly enhances sensitivity and reduces background noise, allowing for the detection of phenyl stearate at very low concentrations.

For even greater specificity and sensitivity, tandem mass spectrometry (MS/MS) techniques like MRM can be used. jeol.com This is particularly useful for analyzing phenyl stearate in complex biological or environmental samples where matrix interference can be a significant issue. researchgate.net Quantitative analysis is achieved by comparing the signal intensity of the target ion(s) in the sample to that of an internal standard, a compound with similar chemical properties added to the sample at a known concentration. researchgate.net This approach allows for accurate and precise quantification of phenyl stearate even at trace levels. researchgate.net

Fragmentation Pattern Analysis for Molecular Structure Confirmation

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For phenyl stearate, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com A DSC thermogram of phenyl stearate would show endothermic peaks corresponding to phase transitions such as melting. researchgate.net This can be used to determine its melting point and enthalpy of fusion. It can also be used to study crystallization behavior. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com A TGA curve for phenyl stearate would show the temperature at which it begins to decompose. mdpi.com The analysis reveals the thermal stability of the compound, with significant weight loss indicating decomposition. gdchnv.comaphrc.org For example, TGA can show that a material like pentaerythritol (B129877) stearate is stable up to around 350°C, after which it begins to decompose. gdchnv.com Similar analysis would define the upper temperature limit for the use of phenyl stearate.

Table 4: Thermal Analysis Data for Stearate Compounds

Thermal TechniqueParameter MeasuredTypical Information for a Stearate Compound
DSC Heat FlowMelting Point (Tm), Crystallization Temperature (Tc), Enthalpy of Fusion (ΔH) mdpi.comresearchgate.net
TGA Mass ChangeOnset of Decomposition, Temperature of Maximum Weight Loss, Residual Mass mdpi.commdpi.com

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal transitions of a material as a function of temperature. wikipedia.org By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify endothermic and exothermic processes. wikipedia.orgtorontech.com This provides valuable information on physical phenomena such as melting, crystallization, and glass transitions. wikipedia.org

In a typical DSC experiment, a small amount of phenyl stearate is heated at a controlled rate. The resulting thermogram plots heat flow against temperature, revealing distinct peaks or shifts in the baseline that correspond to phase transitions. mdpi.com For a crystalline compound like phenyl stearate, an endothermic peak would be observed at its melting temperature (T_m), representing the energy absorbed by the sample to transition from a solid to a liquid state. wikipedia.org The area under this peak can be integrated to determine the enthalpy of fusion (ΔH_f), a measure of the energy required for melting. nih.gov Conversely, upon cooling, an exothermic peak would indicate the crystallization temperature (T_c). wikipedia.org The precise temperatures and enthalpies of these transitions are crucial for understanding the material's purity, thermal history, and processing behavior.

Thermal PropertyDescriptionTypical Observation in DSC
Melting Point (T_m) The temperature at which a solid becomes a liquid.Endothermic peak in the heat flow curve. wikipedia.org
Crystallization Temp (T_c) The temperature at which a liquid becomes a crystalline solid upon cooling.Exothermic peak in the heat flow curve. wikipedia.org
Enthalpy of Fusion (ΔH_f) The amount of energy required to change a substance from solid to liquid state.Calculated from the area of the melting peak. nih.gov
Glass Transition (T_g) A reversible transition in amorphous materials from a hard, glassy state to a rubbery state.A step-like change in the baseline of the heat flow curve. wikipedia.org

This table describes the expected thermal properties of Phenyl Stearate that can be determined using DSC analysis, based on general principles of the technique.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiling

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is essential for determining the thermal stability and decomposition profile of materials like phenyl stearate. wikipedia.org The output from a TGA experiment is a thermogram, which plots the percentage of weight loss against temperature.

When analyzing phenyl stearate, the TGA curve would indicate the temperature range over which the compound remains stable, with no significant mass loss. wikipedia.org The onset temperature of decomposition marks the point at which the material begins to degrade thermally. The thermogram may show one or more distinct steps of mass loss, each corresponding to the cleavage of specific chemical bonds and the release of volatile fragments. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition (T_p). mdpi.com This information is critical for defining the upper-use temperature of phenyl stearate and understanding its degradation mechanism under thermal stress. wikipedia.orgmdpi.com

TGA ParameterDescription
Onset Temperature of Decomposition The temperature at which significant weight loss begins, indicating the start of thermal degradation.
Temperature of Maximum Decomposition Rate (T_p) The temperature at which the rate of weight loss is highest, identified by the peak in the DTG curve. mdpi.com
Residual Mass The percentage of the initial mass that remains after the heating cycle is complete.
Weight Loss Steps Distinct regions in the TGA curve where mass loss occurs, potentially indicating different stages of decomposition.

This table outlines the key parameters obtained from a TGA experiment to profile the thermal stability of Phenyl Stearate, based on established TGA principles.

X-ray Diffraction and Structural Analysis

X-ray diffraction techniques are indispensable for the solid-state characterization of crystalline materials. They provide detailed information about the atomic and molecular arrangement within a crystal lattice, which governs many of a material's physical properties.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid sample and to determine its degree of crystallinity. creative-biostructure.comnih.gov The technique works on the principle of Bragg's Law, where a beam of X-rays is diffracted by the planes of atoms in a crystal lattice. anton-paar.com Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for its identification. wikipedia.org

For phenyl stearate, a PXRD analysis would involve exposing a powdered sample to X-rays and recording the intensity of the diffracted beams at various angles (2θ). The resulting diffractogram would display a series of peaks at specific 2θ values. The position and relative intensity of these peaks are characteristic of the phenyl stearate crystal structure. This pattern can be compared to databases to confirm the identity of the compound or to distinguish between different polymorphic forms, which are different crystalline structures of the same molecule. nih.gov PXRD is also effective in detecting crystalline impurities within a sample. americanpharmaceuticalreview.com Furthermore, the presence of broad, non-distinct peaks (an amorphous halo) in addition to sharp diffraction peaks can be used to quantify the ratio of crystalline to amorphous content in the material. wikipedia.org

PXRD Data PointSignificance for Phenyl Stearate Analysis
Peak Position (2θ) Determined by the spacing between crystal lattice planes (d-spacing) according to Bragg's Law; characteristic of the crystal structure. anton-paar.com
Peak Intensity Relates to the arrangement of atoms within the crystal lattice; relative intensities are a key feature of the diffraction pattern "fingerprint".
Peak Shape (FWHM) The full width at half maximum (FWHM) of diffraction peaks can provide information on crystallite size and lattice strain. creative-biostructure.com
Amorphous Halo A broad, diffuse background signal indicates the presence of non-crystalline (amorphous) material. wikipedia.org

This table details the information derived from PXRD analysis for the structural characterization of crystalline Phenyl Stearate, based on the principles of X-ray diffraction.

Crystallographic Studies of Phenyl Stearate Derivatives

Crystallographic ParameterInformation Provided for Phenyl Stearate Derivatives
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice.
Space Group The set of symmetry operations that describe the arrangement of molecules in the crystal.
Molecular Conformation The three-dimensional arrangement of atoms in the molecule, including the orientation of the phenyl ring relative to the stearate chain.
Intermolecular Interactions Details on how molecules pack together, including hydrogen bonding (if applicable) and van der Waals contacts. nih.gov

This table summarizes the key structural information obtained from crystallographic studies of derivatives related to Phenyl Stearate.

Electron Microscopy and Surface Characterization

Electron microscopy techniques are essential for visualizing the microscopic world, offering magnifications and resolutions far beyond those of light microscopy. These methods are used to study the surface features and morphology of solid materials.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique that produces high-resolution images of a sample's surface topography. minia.edu.eg In SEM, a focused beam of electrons is scanned across the surface of the sample, causing the emission of secondary electrons, backscattered electrons, and characteristic X-rays. Detectors collect these signals to form an image that reveals detailed information about the sample's surface texture, shape (morphology), and size of the constituent particles.

SEM ObservationInterpretation for Phenyl Stearate
Particle Shape Reveals the external crystal habit (e.g., plates, needles, prisms).
Particle Size Allows for the direct measurement and distribution analysis of individual particles.
Surface Topography Shows surface features such as smoothness, roughness, steps, or defects. minia.edu.eg
Agglomeration Indicates the tendency of individual particles to cluster together. academie-sciences.fr

This table describes the morphological characteristics of Phenyl Stearate that can be determined using Scanning Electron Microscopy.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Investigation

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. measurlabs.comnanoscience.com It offers significantly higher resolution than light microscopes, enabling the visualization of structures at the nanoscale. measurlabs.comnanoscience.com For a compound like phenyl stearate, TEM could be employed to investigate the morphology and structure of its solid-state forms, such as crystals, thin films, or nanoparticles.

In materials science, TEM is crucial for characterizing nanomaterials, identifying imperfections, and determining crystal structures. measurlabs.comrsc.org If phenyl stearate were used to create nanostructured materials, such as in encapsulation or as a component in a self-assembled system, TEM would be invaluable for visualizing these structures. rsc.org The technique can reveal details about particle size, shape, and the arrangement of molecules in an aggregated state. nottingham.ac.uknrel.gov Furthermore, variations of TEM, like cryogenic-TEM (cryo-TEM), could be used to study the structure of phenyl stearate in a frozen-hydrated state, which is particularly useful for analyzing soft materials or biological samples. nottingham.ac.uk

Table 1: Potential TEM Applications for Phenyl Stearate

Application AreaInformation Obtainable
Nanoparticle Characterization Size distribution, morphology, and internal structure of phenyl stearate nanoparticles.
Crystal Analysis Direct imaging of the crystal lattice, identification of defects and dislocations.
Thin Film Analysis Cross-sectional imaging to determine film thickness and layer structure.
Self-Assembled Structures Visualization of micelles, vesicles, or other aggregates formed by phenyl stearate in solution.

Advanced Spectroscopic and Elemental Characterization

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. malvernpanalytical.comwikipedia.orgbris.ac.uk The method works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1 to 10 nanometers of the surface. wikipedia.org

For phenyl stearate (C₂₄H₄₀O₂), XPS would be expected to detect the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s peaks would provide information about the chemical bonding environments. For instance, the carbon signal could be deconvoluted to distinguish between carbons in the aromatic ring, the aliphatic chain, and the carbonyl group of the ester. Similarly, the oxygen signal could differentiate between the carbonyl oxygen and the single-bonded oxygen of the ester linkage. This allows for a detailed analysis of the surface chemistry of a phenyl stearate sample. malvernpanalytical.comlibretexts.org

Table 2: Predicted XPS Data for Phenyl Stearate

ElementCore LevelPredicted Chemical States and Corresponding Functional Groups
Carbon (C) C 1sC-C/C-H (aliphatic chain), C-C (aromatic ring), C=O (carbonyl), C-O (ester)
Oxygen (O) O 1sC=O (carbonyl), C-O (ester)

X-ray Absorption Fine-Structure Spectroscopy (XAFS) for Local Atomic Structure

X-ray Absorption Fine-Structure (XAFS) spectroscopy is a technique that provides information about the local geometric and/or electronic structure of matter. wikipedia.orgmsesupplies.com XAFS data is obtained by measuring the X-ray absorption coefficient of a material at and above the core-level absorption edges of a specific element. researchgate.net The spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgresearchgate.net

While XAFS is more commonly applied to materials containing heavier elements, it could theoretically be used to probe the local environment of the oxygen atoms in phenyl stearate. The XANES region would be sensitive to the oxidation state and coordination chemistry of the oxygen atoms, while the EXAFS region could, in principle, provide information on the bond lengths to the neighboring carbon atoms. mat-cs.comornl.gov However, for a light-element compound like phenyl stearate, this would be a challenging experiment requiring a high-flux synchrotron radiation source. msesupplies.com

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy levels. mvpsvktcollege.ac.in The wavelengths of absorption and the intensity of the absorption bands provide information about the electronic structure of the molecule, particularly the presence of conjugated π systems. utoronto.ca

Phenyl stearate contains a phenyl group, which is a chromophore that absorbs in the UV region. The electronic transitions responsible for this absorption are typically π → π* transitions within the aromatic ring. upi.edu The presence of the ester group attached to the phenyl ring can influence the exact wavelength and intensity of the absorption maxima. The long stearate chain, being fully saturated, does not contribute to absorption in the typical UV-Vis range (200-800 nm). mvpsvktcollege.ac.in The spectrum of phenyl stearate would be expected to show characteristic absorption bands indicative of the phenyl ester moiety. unibo.it

Table 3: Expected UV-Visible Absorption Data for Phenyl Stearate

ChromophoreExpected Transition(s)Approximate λmax (nm)
Phenyl groupπ → π~260-270
Carbonyl groupn → πWeak absorption, may be obscured

Note: The exact λmax can be influenced by the solvent used. utoronto.ca

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is then used to calculate the empirical formula of the substance.

For phenyl stearate, with a molecular formula of C₂₄H₄₀O₂, the theoretical elemental composition can be calculated based on its atomic weights. nih.govchemspider.com Experimental data from an elemental analyzer would be compared to these theoretical values to confirm the purity and empirical formula of a synthesized or purified sample of phenyl stearate.

Table 4: Theoretical Elemental Composition of Phenyl Stearate (C₂₄H₄₀O₂)

ElementAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percent (%)
Carbon (C) 12.01124288.26479.94
Hydrogen (H) 1.0084040.32011.18
Oxygen (O) 15.999231.9988.88
Total 360.582 100.00

Note: Values are based on standard atomic weights and may vary slightly depending on the source.

Theoretical and Computational Chemistry Studies of Phenyl Stearate

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. wisdomlib.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a more manageable quantity. scispace.com This approach is widely used to calculate a variety of molecular properties from first principles. mdpi.comwikipedia.org

For phenyl stearate (B1226849), DFT calculations can elucidate its ground-state electronic structure. By solving the Kohn-Sham equations, one can determine key molecular properties. mdpi.com These calculations are instrumental in understanding the molecule's reactivity, stability, and intermolecular interaction potential. Key properties that can be calculated for phenyl stearate using DFT include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density reveals how electrons are distributed across the molecule. The molecular electrostatic potential (MEP) map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions.

Geometric Parameters: DFT can optimize the molecular geometry to find the most stable arrangement of atoms, providing precise values for bond lengths, bond angles, and dihedral angles.

Dipole Moment: The magnitude and direction of the molecular dipole moment can be calculated, which is essential for understanding how phenyl stearate interacts with polar solvents and external electric fields. byu.edu

Table 1: Illustrative Molecular Properties of Phenyl Stearate Calculated by DFT This table presents a set of plausible, theoretical values for phenyl stearate that would be obtained from a typical DFT calculation for illustrative purposes.

Property Calculated Value Significance
HOMO Energy -6.5 eV Energy of the outermost electron orbital; relates to ionization potential and electron-donating ability.
LUMO Energy -0.8 eV Energy of the lowest empty orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 5.7 eV Indicates chemical reactivity and stability; a larger gap suggests higher stability.
Dipole Moment 1.9 D Measures the molecule's overall polarity, influencing solubility and intermolecular forces. byu.edu

| Total Energy | -1155.4 Hartree | The total electronic energy of the molecule in its optimized geometry. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are known for their high accuracy, although they are computationally more demanding than DFT. wikipedia.org

A primary application of high-level ab initio methods is the determination of accurate reaction energies and the mapping of potential energy surfaces (PES) for chemical reactions. researchgate.netresearchgate.net For a molecule like phenyl stearate, these methods can be used to model its thermal decomposition pathways. For instance, in a study on the pyrolysis of phenyl formate, the simplest aromatic ester, ab initio calculations were used to identify the dominant reaction pathways, including intramolecular hydrogen shifts and bond fission reactions, and to determine the energies of the reactants, transition states, and products. researchgate.netresearchgate.net

Applying a similar approach to phenyl stearate would involve:

Mapping Potential Energy Surfaces: Calculating the energy of the system as a function of the geometric coordinates of the atoms to map out the entire reaction landscape.

Identifying Transition States: Locating the highest energy points along the lowest energy reaction path, which represent the energy barriers that must be overcome for the reaction to occur.

Calculating Reaction Kinetics: Using the calculated energy barriers, methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory can predict reaction rate constants at different temperatures and pressures. researchgate.net

This level of theory provides a detailed mechanistic understanding of complex chemical processes like pyrolysis, which is crucial for applications in combustion and materials science.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Molecular Dynamics and Simulation Techniques

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. ekb.eg By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic evolution of the system, offering a "computational microscope" into molecular behavior. nih.gov

Phenyl stearate is a flexible molecule containing a long, saturated stearate chain and a rigid phenyl group connected by an ester linkage. This structure allows for a vast number of possible three-dimensional arrangements, or conformations, due to rotation around its many single bonds.

MD simulations are an ideal tool for performing conformational sampling of such flexible molecules. mdpi.com By simulating the molecule's motion over a period of time (from nanoseconds to microseconds), a large number of different conformations are explored. ekb.eg This process allows for the characterization of the molecule's conformational landscape, identifying the most stable (lowest energy) conformations and the pathways for transitioning between them. chemrxiv.org This information is critical for understanding how the molecule's shape influences its physical properties and interactions with its environment. mdpi.com

The bulk properties of a substance are governed by the interactions between its constituent molecules. MD simulations can be extended to large systems containing hundreds or thousands of phenyl stearate molecules to simulate their behavior in a condensed phase (i.e., as a liquid or solid).

These simulations provide detailed insights into the nature and strength of intermolecular interactions. researchgate.net For phenyl stearate, the key interactions would be:

Van der Waals Forces: Dominant attractive forces between the long aliphatic stearate chains, leading to their alignment and packing.

π-π Stacking: Potential interactions between the aromatic phenyl rings of adjacent molecules, where the electron-rich π-systems align. ru.nl

Dipole-Dipole Interactions: Interactions arising from the polar ester group. byu.edu

By simulating these interactions, MD can predict macroscopic properties such as density, viscosity, and phase transition temperatures, bridging the gap between molecular structure and material properties. arxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.com These different arrangements, known as conformers or rotamers, typically have different potential energies.

For phenyl stearate, the most significant rotations occur around the C-C bonds of the stearate chain and the C-O bonds of the ester linkage. The stability of a given conformation is determined by several factors:

Torsional Strain: An increase in energy due to eclipsing interactions between bonds on adjacent atoms. Staggered conformations are lower in energy than eclipsed ones. solubilityofthings.com

Steric Strain: Repulsive interactions that occur when non-bonded atoms are forced into close proximity. solubilityofthings.com

An energy landscape is a conceptual map that plots the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). biorxiv.orgchemrxiv.org The landscape consists of valleys, which represent stable or metastable low-energy conformations, and peaks, which represent high-energy transition states that separate the valleys. organicchemistrytutor.comsolubilityofthings.com By analyzing this landscape, chemists can identify the most probable shapes of the molecule and the energy barriers to conformational change.

Table 2: Conformational Analysis of Key Dihedral Angles in Phenyl Stearate

Dihedral Angle Description Associated Strain in Unfavorable Conformations
C-C-C-C (Stearate Chain) Rotation around a central C-C bond in the alkyl chain. Torsional Strain: Eclipsed C-H and C-C bonds. Steric Strain: Gauche interactions between parts of the alkyl chain.
O=C-O-C (Ester Linkage) Rotation around the C-O single bond of the ester group. Torsional Strain: Eclipsing of the carbonyl group with the phenyl ring. Steric Strain: Interaction between the carbonyl oxygen and ortho-hydrogens of the phenyl ring.

| C-O-C-C (Phenyl-Ester Linkage) | Rotation around the O-C bond connecting the ester oxygen to the phenyl ring. | Steric Strain: Repulsion between the ester group and the ortho-substituents (hydrogens) on the phenyl ring. |

Restricted Rotation and Rotational Isomeric States of the Phenyl Moiety

The rotation of the phenyl group in phenyl stearate is not entirely free but is restricted by steric hindrance. This phenomenon, where rotation about a bond is hindered by bulky adjacent groups, can lead to the existence of distinct, non-interconvertible stereoisomers known as atropisomers. google.com In phenyl stearate, the interaction between the ortho-hydrogens of the phenyl ring and the ester group, as well as the long stearate chain, creates an energy barrier to rotation around the phenyl-oxygen single bond.

Computational modeling, such as that performed on the related compound phenyl stearic acid, has shown that the phenyl group is limited to specific angles of rotation. grafiati.com The energy landscape of this rotation is characterized by minima, corresponding to stable rotational isomeric states (rotamers), and maxima, corresponding to high-energy transition states. The molecule will predominantly exist in these low-energy conformations. While the energy barriers in phenyl stearate may not be high enough to allow for the isolation of stable atropisomers at room temperature, the restricted rotation significantly influences the molecule's average conformation and its interactions in condensed phases. google.comresearchgate.net Studies on other molecules with bulky rotating groups have determined activation energies for rotation to be well over 12 kcal/mol, indicating that such rotations are slow and conformationally significant. researchgate.net

Influence of Chain Length and Substituents on Conformation

The conformation of phenyl stearate is a product of the interplay between its constituent parts: the long aliphatic stearate chain and the phenyl group.

Substituents: The introduction of substituents onto the phenyl ring would profoundly affect the molecule's conformation. Computational studies on other aryl-containing compounds demonstrate that both the electronic nature and the size of substituents are critical. science.gov Electron-withdrawing substituents on the phenyl ring can alter the charge distribution across the ester group, potentially influencing the rotational barrier of the phenyl moiety. science.gov Bulkier substituents, particularly at the ortho-positions of the phenyl ring, would dramatically increase the steric hindrance to rotation, further restricting the available conformational states and potentially increasing the glass transition temperature (Tg) if it were part of a polymer system. researchgate.net

Reaction Pathway Modeling and Kinetic Predictions

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, identifying transition states, and predicting kinetic parameters. For phenyl stearate, key reactions of interest are thermal decomposition and hydrolysis.

Computational Elucidation of Thermal Decomposition and Hydrolysis Mechanisms

Thermal Decomposition: The thermal degradation of esters can proceed through several high-energy pathways. Computational studies on model compounds for polycarbonates, which contain carbonate ester linkages, indicate that the weakest bonds are typically the C-O single bonds of the ester group. researchgate.net The primary mechanism for thermal decomposition is often initiated by the homolytic cleavage of these bonds, leading to the formation of radical intermediates. researchgate.net An alternative pathway, particularly for esters with β-hydrogens on the alkyl chain, is a concerted elimination reaction involving a six-membered cyclic transition state, although this is not the primary pathway for phenyl stearate. Studies on the thermal decomposition of graphitic acid suggest that such processes can occur in discrete steps corresponding to structural changes. dss.go.th

Hydrolysis: The hydrolysis of esters has been extensively studied using computational methods. nih.govresearchgate.net For simple esters under neutral or acidic conditions, the generally accepted mechanism is the AAC2 (acid-catalyzed, bimolecular acyl-oxygen cleavage) pathway. researchgate.net Theoretical calculations have confirmed that this proceeds via a tetrahedral intermediate. researchgate.netresearchgate.net Some computational studies have highlighted the crucial role of solvent molecules, indicating that one or more water molecules may be directly involved in the transition state, acting as proton relays to facilitate the reaction. nih.govresearchgate.net For the hydrolysis of phenyl esters specifically, density functional theory (DFT) calculations on phenyl acetate (B1210297) aminolysis (a related reaction) suggest a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net The stability of the resulting phenoxide leaving group is a key factor in the reaction energetics. researchgate.net

Prediction of Rate Constants and Activation Energies

A significant outcome of reaction pathway modeling is the prediction of kinetic data. By calculating the energy of reactants, transition states, and products, the activation energy (Ea) for a reaction can be determined. libretexts.org This value is critical for predicting the reaction rate constant (k) via the Arrhenius equation. libretexts.orgevergreen.edu

The following table presents computationally derived activation energies for reactions in analogous ester compounds, illustrating the type of data obtained from such studies.

CompoundReactionComputational MethodCalculated Activation Energy (Ea)Source
Methyl AcetateAcid-Catalyzed Hydrolysis (Step 2)MP2/6-311+G(d,p)18.3 kcal/mol researchgate.net
Methyl AcetateBase-Catalyzed HydrolysisMP2/6-31+G*Favored over SN2 by 22 kJ/mol researchgate.net
Methyl ThiolateMechanochemical Decomposition on Cu(100)Density Functional Theory (DFT)~100 kJ/mol rsc.org

This table is illustrative and shows data for model compounds, not phenyl stearate itself.

Cheminformatics and Molecular Design Principles

Cheminformatics applies computational methods to analyze chemical information, enabling the prediction of properties and the design of new molecules with desired characteristics.

Computational Approaches to Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful cheminformatics tools. core.ac.ukresearchgate.net These models establish a mathematical correlation between a molecule's chemical reactivity or physical properties and its structural or electronic features, known as molecular descriptors. eurekaselect.comnih.gov

For esters, QSAR models have been successfully developed to predict properties like rates of hydrolysis and toxicity. eurekaselect.comnih.govacs.orgresearchgate.net A study using quantum topological molecular similarity to predict base-promoted hydrolysis rate constants for 40 different esters achieved a high correlation (r² = 0.930). acs.org This model identified the molecular fragment (O=C)C-O as the most significant "active center" for explaining the reactivity. acs.org Similar models have been built for organophosphorus esters, correlating the calculated net atomic charge at the central phosphorus atom with the alkaline hydrolysis rate. nasa.gov

In the context of phenyl stearate, a QSAR or QSPR approach could be used to:

Predict the relative hydrolysis rates for a series of phenyl stearates with different substituents on the phenyl ring.

Model how changes in the acyl chain length might affect reactivity or physical properties.

Design novel phenyl esters with tailored stability or reactivity by computationally screening virtual compounds before synthesis. ontosight.ai

These computational approaches provide a framework for understanding how specific structural modifications, such as adding electron-withdrawing groups to the phenyl ring or altering the stearate chain, would predictably influence the chemical behavior of phenyl stearate. nih.gov

Theoretical Basis for Molecular Design of Phenyl Stearate Derivatives

The design and synthesis of novel phenyl stearate derivatives with tailored properties are significantly enhanced by the application of theoretical and computational chemistry. nih.gov These methods provide profound insights into the electronic structure, reactivity, and stability of molecules, thereby guiding rational molecular modification. stuba.sk Methodologies such as Density Functional Theory (DFT) have become principal tools for the quantum mechanical simulation of molecular systems, offering a balance between accuracy and computational cost. imperial.ac.ukaps.orgacs.org

At the core of computational molecular design is the determination of the molecule's optimal geometry and electronic properties. stuba.sk DFT calculations are employed to model the molecular structure, predict vibrational frequencies, and analyze electronic characteristics, which collectively form the basis for designing derivatives. mdpi.com For instance, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with various basis sets (e.g., 6-311++G(d,p)) to perform these calculations. mdpi.com

Molecular Geometry Optimization

ParameterBondCalculated Value
Bond LengthC=O~1.21 Å
C-O (Ester)~1.35 Å
O-C (Phenyl)~1.41 Å
C-C (Aromatic)~1.39 Å
C-C (Aliphatic)~1.54 Å
Bond AngleO=C-O~123°
C-O-C (Ester)~118°
C-C-C (Aromatic)~120°

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a critical tool for understanding the reactive behavior of a molecule. e-journals.indiracprogram.org It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying the regions that are rich or poor in electrons. mdpi.com The MEP is invaluable for predicting how a molecule will interact with other chemical species. aps.org

Negative Regions (Red/Yellow): These areas indicate an excess of electrons and correspond to sites prone to electrophilic attack. In phenyl stearate, the oxygen atom of the carbonyl group is expected to be a region of high negative potential.

Positive Regions (Blue): These areas indicate a deficiency of electrons and are susceptible to nucleophilic attack. The hydrogen atoms of the phenyl ring and the carbonyl carbon atom are potential positive sites.

Neutral Regions (Green): These areas have a near-zero potential and are less reactive. e-journals.in

By analyzing the MEP map of phenyl stearate, chemists can predict how modifications will alter its reactivity. For example, adding electron-withdrawing or electron-donating substituents to the phenyl ring would change the electrostatic potential distribution, thereby influencing its interaction with biological targets or other reactants. stuba.sk

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic properties of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. scispace.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for Phenyl Stearate and a Hypothetical Derivative Note: These values are for illustrative purposes to demonstrate the principles of FMO analysis.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Phenyl Stearate-7.8-0.96.9
Nitro-phenyl Stearate (Derivative)-8.2-1.56.7

The introduction of a nitro group (an electron-withdrawing group) would be expected to lower both the HOMO and LUMO energy levels and slightly decrease the energy gap, suggesting an increase in reactivity and electron-accepting capability.

Mulliken Atomic Charge Distribution

Mulliken population analysis provides a means of calculating the partial atomic charges within a molecule. mdpi.com This information complements MEP analysis by quantifying the electron distribution and identifying charge localization on specific atoms. This data is useful for understanding intermolecular interactions, such as hydrogen bonding, which can be critical for the biological activity or material properties of phenyl stearate derivatives. e-journals.in

By integrating these computational tools, a robust theoretical framework is established for the rational design of phenyl stearate derivatives. Scientists can hypothesize how structural modifications will influence key molecular properties and then perform calculations to test these hypotheses before committing to laboratory synthesis, saving significant time and resources. nih.gov

Biocatalytic Research and Molecular Interactions Within Biological Systems

Phenyl Stearate (B1226849) as a Substrate in Enzymatic Transformations

The ester bond in phenyl stearate is susceptible to enzymatic cleavage, particularly by lipases. This reaction is widely used to assay lipase (B570770) activity and to understand the structural features of enzymes that govern substrate recognition and turnover.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of serine hydrolases that catalyze the hydrolysis of ester bonds. scielo.br Their natural function is to break down triglycerides, but their utility extends to a wide range of esterification and transesterification reactions. scielo.brrsc.org The specificity of lipases is a critical area of research, with enzymes showing preferences based on fatty acid chain length, degree of saturation, and the chemical nature of the alcohol moiety. mdpi.com

Phenyl stearate, a p-nitrophenyl ester with an 18-carbon acyl chain (C18), is frequently used as a substrate to measure the hydrolytic activity of lipases, especially those that act on long-chain fatty acids. nih.govnih.gov For instance, research on Candida rugosa lipase (CRL) isoenzymes demonstrated hydrolytic activity on p-n-phenylstearate. nih.gov Studies on lipases from Rhizomucor miehei (RML) and Rhizopus oryzae (ROL) have investigated their preference for stearate versus oleate (B1233923), finding that while both enzymes show higher activity towards the unsaturated oleate, they are also active on stearate-containing substrates. nih.gov The specificity for long-chain fatty acids is a defining characteristic of true lipases. nih.gov

The activity of various lipases on stearate-containing substrates is summarized below.

Lipase SourceSubstrate(s) Containing StearateKey Findings
Candida rugosap-n-phenylstearateIsoenzymes exhibit hydrolytic activity; lid region of the enzyme is a key determinant of specificity. nih.gov
Rhizomucor mieheiEthyl stearate, Human fat substitutesShows preference for oleate over stearate, but still active. nih.gov Used to produce structured lipids containing stearic acid. scielo.br
Rhizopus oryzaeEthyl stearate, Various oilsShows preference for oleate over stearate. nih.gov Effective in hydrolyzing oils to release stearic acid. nih.gov
Pseudomonas aeruginosaTriglyceridesShows preference for triacylglycerols with long-chain fatty acids (C14-C16). nih.gov
Aspergillus nigerVarious oilsExhibits high hydrolytic action against various oils, releasing stearic acid. nih.gov

This table is generated based on data from scientific research articles. nih.govnih.govnih.govscielo.brnih.gov

Biocatalysis using lipases is renowned for its high degree of stereoselectivity, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. mdpi.commdpi.com Lipases can perform kinetic resolutions of racemic mixtures through enantioselective esterification, transesterification, or hydrolysis. mdpi.comrsc.org This selectivity arises from the precise three-dimensional structure of the enzyme's active site, which preferentially accommodates one stereoisomer over another. tandfonline.com

While direct studies on the stereoselective transformation of phenyl stearate are not extensively documented, research on analogous reactions provides clear evidence of lipase capabilities. For example, the mycelia of Aspergillus oryzae and Rhizopus oryzae have been used for the stereoselective esterification of racemic 2-phenylpropionic acid. researchgate.net A. oryzae preferentially forms the (S)-enantiomer of the ethyl ester, while R. oryzae favors the (R)-ester. researchgate.net Similarly, Candida rugosa lipase (CRL) has been used to study selectivity in the acetylation of (R)- and (S)-phenylethanol.

The ability of lipases to selectively catalyze reactions is not limited to enantioselectivity but also includes regioselectivity, such as the 1,3-positional specificity observed in the transesterification of triglycerides. scielo.brgoogle.com This allows for the targeted modification of lipids to create structured triglycerides with specific fatty acids at defined positions on the glycerol (B35011) backbone. scielo.br

Lipase Specificity and Activity Towards Phenyl Stearate

Role as a Biochemical Reagent in Life Science Research

Beyond its use as an enzyme substrate, phenyl stearate is classified as a high-purity biochemical reagent for a wide array of applications in life science research. medchemexpress.comtargetmol.cncymitquimica.comcymitquimica.com It is utilized in fundamental studies spanning cellular biology, molecular biology, and proteomics. sigmaaldrich.comscbt.com

Phenyl stearate and its components are employed in foundational research to probe biological processes. For example, its fatty acid component, stearate, has been shown to preferentially induce apoptosis in human breast cancer cells compared to non-cancerous cells. nih.gov This research used stearate to investigate the molecular mechanisms of cell death, finding that it involves the de novo synthesis of diacylglycerol (DAG) and the activation of protein kinase C (PKC). nih.gov Such studies are crucial for understanding disease pathways and identifying potential therapeutic targets. The use of phenyl stearate is also noted in collections of unique chemicals for early discovery research in fields like cell culture and analysis and molecular biology. sigmaaldrich.com

The study of integral membrane proteins (IMPs) often requires their removal from the native cell membrane and stabilization in an artificial, water-soluble environment known as a membrane mimetic. mdpi.comnih.gov These systems, which include detergent micelles, liposomes, bicelles, and nanodiscs, provide a lipid-like environment to maintain the protein's structure and function for biochemical and structural analysis. mdpi.comsigmaaldrich.com

Derivatives of the stearate component of phenyl stearate are valuable tools in these studies. For instance, spin-labeled stearates, such as 5-doxylstearate and 16-doxylstearate, are used as paramagnetic probes. nih.gov When incorporated into a detergent micelle along with a membrane-associated protein, these probes can provide information about the proximity of different parts of the protein to the micelle's interior versus the aqueous phase, helping to map the protein's topology and dynamics within the membrane-like environment. nih.gov Furthermore, the ability of sodium phenyl stearate to form inverse micelles in non-aqueous solvents demonstrates the fundamental amphipathic properties that are key to the formation of membrane mimetic structures. acs.org

Fundamental Investigations in Cellular and Molecular Biology Systems

Fundamental Interactions with Biological Components

The interactions of phenyl stearate with biological molecules are governed by its chemical structure: a hydrophobic 18-carbon tail and a phenyl head group. These interactions are primarily non-covalent and are critical to its role in biological systems. fau.edu

The stearate portion can interact with the hydrophobic pockets of proteins, such as the substrate-binding crevice in lipases. nih.gov Molecular modeling studies have shown that stearate's interaction within the binding site can be stabilized by specific amino acid residues, such as tryptophan. nih.gov In cellular contexts, stearate is metabolized and can be incorporated into other lipids, influencing cellular signaling pathways, as seen in the stearate-induced apoptosis in cancer cells. nih.gov

The phenyl group can participate in interactions with biological macromolecules. nih.gov For example, the hydroxyl groups of polyphenols (which contain phenyl rings) are known to form hydrogen bonds with the carbonyl and phosphate (B84403) groups of lipids in cell membranes. nih.gov This provides a basis for understanding how the phenyl portion of phenyl stearate might interact with the surface of lipid bilayers or other biological components. The presence of the aromatic ring in phenyl-containing detergents can, however, interfere with certain analytical techniques like UV spectrophotometry at 280 nm. sigmaaldrich.com

Investigation of Esters as Precursors or Analogs in Metabolic Pathways

The investigation of esters as precursors or analogs in metabolic pathways often involves studying their susceptibility to enzymatic hydrolysis and the subsequent metabolic fate of their constituent parts. Phenyl stearate, as an ester of phenol (B47542) and stearic acid, serves as a substrate for certain enzymes, primarily lipases and esterases, which catalyze the cleavage of its ester bond.

Research has shown that analogs of phenyl stearate are recognized and processed by lipolytic enzymes. For instance, p-nitrophenyl stearate is a commonly employed substrate in assays for determining lipase and esterase activity. csic.esresearchgate.net The enzymatic hydrolysis of this substrate releases p-nitrophenol, a chromogenic compound, allowing for the quantification of enzyme activity. While p-nitrophenyl stearate is an effective substrate, studies have indicated that the efficiency of hydrolysis by some lipases decreases with increasing fatty acid chain length. In one study, the lipase from Enterobacter cloacae showed the highest activity towards p-nitrophenyl laurate (C12) and lower activity towards p-nitrophenyl stearate (C18). taylorandfrancis.com Similarly, another study on a novel carboxylesterase, EstSTR1, demonstrated a preference for shorter-chain p-nitrophenyl esters over p-nitrophenyl stearate. researchgate.net

A study on the enzymatic hydrolysis of a series of p-acetamidophenyl fatty acid esters by pancreatic lipase revealed a clear relationship between the acyl chain length and the rate of hydrolysis. The long-chain esters, including p-acetamidophenyl stearate, were hydrolyzed at significantly slower rates than the short-chain esters. nih.gov Over a 12-hour period, p-acetamidophenyl stearate was only hydrolyzed to an extent of 8% under the studied in vitro conditions. nih.gov This suggests that while the ester linkage in phenyl stearate and its analogs is a target for lipases, the long stearoyl chain can sterically hinder access to the enzyme's active site, reducing the rate of catalysis.

The metabolic fate of phenyl stearate following hydrolysis would involve the separate pathways of its constituent molecules: stearic acid and phenol. Stearic acid, a common saturated fatty acid, is readily incorporated into cellular metabolism. It can be activated to stearoyl-CoA and subsequently enter various anabolic and catabolic pathways, including β-oxidation for energy production, conversion to oleic acid by stearoyl-CoA desaturase, or incorporation into complex lipids like triglycerides and phospholipids. nih.govrsc.org The metabolic fate of the phenol moiety is less direct in central metabolism. In biological systems, phenol is typically detoxified through conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that can be excreted. frontiersin.org

While direct evidence of phenyl stearate acting as a specific precursor or analog in a complex biosynthetic pathway beyond simple hydrolysis is limited, its role as a substrate for lipases highlights its interaction with metabolic enzymes. The slow rate of hydrolysis of the stearate ester compared to shorter-chain analogs suggests its potential use as a tool for studying lipase specificity and kinetics.

Table 1: Enzymatic Hydrolysis of Phenyl Stearate Analogs

Substrate Analog Enzyme Source Key Findings Reference
p-Nitrophenyl stearate Enterobacter cloacae lipase Lower activity compared to shorter-chain esters like p-nitrophenyl laurate. taylorandfrancis.com
p-Nitrophenyl stearate Novel carboxylesterase (EstSTR1) Demonstrated preference for shorter-chain esters. researchgate.net
p-Acetamidophenyl stearate Pancreatic lipase Slow hydrolysis rate (8% over 12 hours) compared to shorter-chain esters. nih.gov

Chemical Interactions with Metal Ions and Complexes in Biological Contexts

The chemical interactions of phenyl stearate with metal ions and complexes in biological contexts are primarily dictated by the functional groups present in the molecule: the ester group and the phenyl ring. While the ester group is a potential coordination site, the stearate moiety, being a long-chain fatty acid derivative, can participate in interactions similar to those of free fatty acids, which are known to form complexes with metal ions.

Direct studies on the complexation of phenyl stearate with metal ions are scarce. However, research on related compounds provides significant insights into its potential interactions. A notable study describes the synthesis of a novel Schiff base ligand, 2-(6-((E)-l-(2-heptadecylcarbonyl-oxyphenyl) methylideneamino) acs.orgnih.gov phenanthrolin-5-yl-imino-methyl)phenyl stearate, which is derived from a phenyl stearate moiety. researchgate.net This ligand was successfully used to form stable complexes with transition metal ions, specifically Cobalt(II), Nickel(II), and Copper(II). researchgate.net The characterization of these complexes confirmed the coordination of the metal ions with the Schiff base, demonstrating that a molecule containing a phenyl stearate component can indeed participate in the formation of metal complexes. The study also highlighted that the resulting metal complexes exhibited enhanced antimicrobial activity compared to the uncomplexed Schiff base. researchgate.net

The interaction of the stearate part of the molecule with metal ions is well-documented for metal stearates. For example, the addition of alkali metal stearates (Li, Na, or K) to Nickel(II) acetylacetonate (B107027) [Ni(acac)₂] has been shown to increase the catalytic activity of the nickel complex in the oxidation of ethylbenzene. mdpi.com This suggests that the stearate moiety can act as a ligand, forming heteroligand complexes that alter the electronic properties and reactivity of the metal center. mdpi.com Such interactions are relevant in biological systems where metal ions are crucial cofactors in enzymatic reactions. researchgate.net

Furthermore, fatty acid esters can interact with transition metals through their olefinic groups if unsaturation is present. While stearic acid is saturated, studies on unsaturated fatty acid methyl esters, such as methyl oleate and methyl linoleate, have shown that they can coordinate to palladium(II) complexes. acs.org This interaction occurs via the double bonds of the fatty acid chain. Although phenyl stearate itself lacks these double bonds in its acyl chain, this principle highlights the reactivity of fatty acid derivatives towards transition metals.

The formation of transition metal complexes with fatty acid derivatives is an active area of research. For instance, fatty acid octaester derivatives of porphyrins have been synthesized and complexed with Zinc(II), Copper(II), and Nickel(II). nih.gov These complexes exhibit interesting liquid crystalline properties, and their formation demonstrates the ability of fatty acid esters to act as ligands for transition metals. nih.gov Homogeneous transition metal complexes are recognized as potential catalysts for various organic reactions, including esterification and transesterification, due to their ability to act as Lewis acids. rsc.org

In a biological context, the interaction of phenyl stearate with metal ions could influence metabolic processes. Metal ions are essential for the function of many enzymes, and the formation of a complex between a substrate or an analog like phenyl stearate and a metal ion could modulate enzymatic activity. acs.org For example, metal ions can stabilize the transition state of a reaction or facilitate the binding of a substrate to an enzyme. researchgate.netacs.org The chelation of metal ions by molecules can be a key factor in their biological activity. nih.gov

Table 2: Examples of Metal Interactions with Fatty Acid Derivatives

Fatty Acid Derivative Metal Ion(s) Type of Interaction/Complex Key Finding Reference
2-(6-((E)-l-(2-heptadecylcarbonyl-oxyphenyl) methylideneamino) acs.orgnih.gov phenanthrolin-5-yl-imino-methyl)phenyl stearate Co(II), Ni(II), Cu(II) Schiff base complex formation The phenyl stearate-derived ligand forms stable complexes with transition metals, showing enhanced biological activity. researchgate.net
Alkali Metal Stearates Ni(II) Heteroligand complex with Ni(acac)₂ Stearate acts as a ligand, enhancing the catalytic activity of the nickel complex. mdpi.com
Unsaturated Fatty Acid Methyl Esters Pd(II) Coordination via olefinic double bonds Demonstrates the ability of fatty acid chains to bind to transition metals. acs.org
Fatty Acid Octaester derivatives of Porphyrins Zn(II), Cu(II), Ni(II) Porphyrin complexes Fatty acid esters can serve as ligands in the formation of large metal-organic structures. nih.gov
Copper Palmitate Cu(II) Complex with phenylthiourea (B91264) derivatives Shows that fatty acid-metal complexes can further interact with other organic ligands.

Materials Science Research on Phenyl Stearate-Containing Systems

Phenyl stearate, a chemical compound with the formula C24H40O2, is the ester of phenol and stearic acid. sigmaaldrich.comtcichemicals.com While its applications are diverse, its role in materials science, particularly in polymer and colloidal systems, has been a subject of focused research. This article explores the influence of phenyl stearate on the behavior of these systems, delving into its effects on molecular ordering, phase behavior, lubrication, and rheology.

Materials Science Research on Phenyl Stearate Containing Systems

Influence on Polymer System Behavior

The introduction of phenyl stearate (B1226849) into polymer systems can significantly alter their physical and chemical properties. Its interactions at the molecular level can dictate the macroscopic behavior of the resulting material, influencing everything from its structural organization to its compatibility with other substances.

Molecular Ordering and Conformational Dynamics in Polymer Matrices (e.g., relevance to Polystyrene)

The presence of phenyl stearate can influence the arrangement of polymer chains and their freedom of movement. In polystyrene, for instance, the phenyl groups of the polymer are known to have a specific orientation at the surface. nist.gov The introduction of a molecule like phenyl stearate, which also contains a phenyl group, can lead to specific interactions.

Research on sulfonated polystyrene (SPS) ionomers has shown that additives like zinc stearate can significantly impact the material's properties. aip.org While not phenyl stearate, zinc stearate's fatty acid component is analogous. In these systems, the stearate can act as a plasticizer, affecting the glass transition temperature and the mobility of the polymer chains. aip.org Studies on polystyrene with different additives have revealed that the bulky nature of phenyl substituents can impede interchain interactions. acs.org This suggests that phenyl stearate, with its phenyl group, could similarly influence the packing and dynamics of polystyrene chains.

The orientation of phenyl groups at the surface of polystyrene is a critical factor in its interfacial properties. nist.gov The interaction between the phenyl groups of polystyrene and the phenyl group of phenyl stearate could lead to a more ordered molecular arrangement at the interface, potentially affecting the material's surface energy and adhesion characteristics.

Phase Behavior and Compatibility in Polymer Blends and Supercritical Fluids

The miscibility of polymers in a blend is a critical factor determining the final properties of the material. sjce.ac.inwiley-vch.de The thermodynamics of polymer blends are complex, with the small entropy of mixing making the enthalpic interactions between the components crucial. psgcas.ac.in The presence of a third component, such as phenyl stearate, can act as a compatibilizer or alter the phase diagram of the blend.

The phase behavior of polymer solutions and blends can be influenced by temperature and composition, leading to phenomena like upper critical solution temperature (UCST) and lower critical solution temperature (LCST). psgcas.ac.in The interaction parameter between the polymers and the additive plays a significant role in determining miscibility.

In the realm of supercritical fluids, the solubility of polymers is highly dependent on pressure, temperature, and the presence of co-solvents. thieme-connect.deresearchgate.netjeires.com Supercritical fluids like carbon dioxide are often used in polymer processing due to their tunable properties. researchgate.netteledynelabs.com The addition of a co-solvent can significantly alter the phase behavior of a polymer in a supercritical fluid. researchgate.net For instance, the cloud-point pressure of a polymer solution can be modified by the addition of another component. researchgate.net While direct studies on phenyl stearate in supercritical fluids are limited, research on similar systems, such as poly(phenyl methacrylate) in supercritical CO2 with phenyl methacrylate (B99206) as a co-solvent, provides insights into the potential behavior. researchgate.net

SystemComponentsKey Observation
Polymer BlendsPolymer A, Polymer B, Phenyl StearatePhenyl stearate can act as a compatibilizer, influencing the miscibility and phase separation behavior.
Polymer in Supercritical FluidPolymer, Supercritical CO2, Phenyl StearatePhenyl stearate can act as a co-solvent, altering the cloud-point pressure and solubility of the polymer.

Fundamental Lubrication and Release Mechanisms

Phenyl stearate's molecular structure, combining a long hydrocarbon tail with an aromatic headgroup, makes it a candidate for applications in lubrication and as a release agent. Its effectiveness stems from its ability to form organized molecular layers at interfaces, reducing friction and adhesion.

Interfacial Phenomena and Molecular Layer Formation in Solid-State Systems

The formation of thin, ordered molecular layers on surfaces is a key principle in surface science. mdpi.comiptsalipur.org Amphiphilic molecules, which have both hydrophobic and hydrophilic parts, can self-assemble at interfaces to form monolayers. mdpi.comutwente.nl Phenyl stearate, with its long alkyl chain and phenyl group, can be considered in this context.

In solid-state systems, the adsorption of molecules onto a surface can create a lubricating film. frontiersin.org The nature of this film, whether it's a monolayer or a multilayer, and its orientation, dictates its effectiveness. The interaction between the headgroup of the molecule and the surface is crucial for strong adsorption. For instance, stearic acid is known to chemisorb on metal surfaces through its carboxylate headgroup, forming a close-packed layer. acs.org The phenyl group in phenyl stearate could offer different interaction mechanisms, potentially through π-π stacking or other non-covalent interactions with the substrate. phenomenex.com

The formation of these interfacial layers can be studied using various surface-sensitive techniques. The goal is to create a stable, low-shear-strength film that can prevent direct contact between surfaces.

Reduction of Friction and Adhesion at Polymer Interfaces

The friction and adhesion between polymer surfaces are critical in many applications. numberanalytics.com The introduction of a lubricant can significantly reduce these forces. lube-media.com Polymer-based lubricants are of particular interest due to their versatility. mdpi.com

Additives can function as friction modifiers by forming a low-friction boundary film at the interface. osti.govresearchgate.net The effectiveness of such an additive depends on its ability to adsorb onto the polymer surface and create a durable lubricating layer. The long alkyl chain of phenyl stearate can provide a low-shear plane, while the phenyl group can influence its compatibility and interaction with the polymer matrix.

Research on polymer-coated interfaces has shown that controlling interfacial properties is key to reducing friction. mdpi.com The use of additives that can self-organize at the interface is a promising strategy. While specific data on phenyl stearate's performance as a friction reducer at polymer interfaces is not abundant, the principles of boundary lubrication suggest its potential in this area.

Rheological Modification in Polymer and Colloidal Systems

The flow behavior, or rheology, of polymer melts, solutions, and colloidal dispersions is a critical parameter in their processing and final application. ucoz.comnumberanalytics.com Rheology modifiers are substances added in small quantities to control the viscosity and viscoelastic properties of a system. basf.com

In polymer systems, additives can act as plasticizers, reducing the viscosity of the melt and improving processability. aip.org For example, the addition of metallic stearates to polymer blends has been shown to affect their rheological characteristics. rsdjournal.org Phenyl stearate, with its organic structure, could have a similar plasticizing effect, influencing the torque rheometry and melt flow index of polymer compositions.

In colloidal systems, which consist of particles dispersed in a liquid, the addition of certain molecules can induce significant changes in rheology. rsc.org Rod-like particles, for instance, are known to be effective rheology modifiers. researchgate.net While phenyl stearate is a smaller molecule, its self-assembly into larger structures or its interaction with colloidal particles could influence the viscosity and yield stress of the dispersion. The modification of nanoparticles with organic molecules, such as stearic acid, has been shown to impact the rheological properties of their suspensions. researchgate.net The use of stearate-intercalated layered double hydroxides as rheological modifiers in non-aqueous media has also been demonstrated. up.ac.za These studies suggest that phenyl stearate could play a role in tuning the flow behavior of complex fluids.

SystemEffect of AdditivePotential Role of Phenyl Stearate
Polymer MeltPlasticization, viscosity reductionAct as a processing aid, improving melt flow.
Colloidal DispersionAltering viscosity, inducing shear-thinning or shear-thickeningModify inter-particle interactions, affecting the stability and flow of the dispersion.

Thixotropic Effects and Gelation Properties in Formulations

While specific research on the thixotropic and gelation properties of pure phenyl stearate (the ester) is limited in publicly available literature, studies on its metallic salts, particularly sodium phenyl stearate, provide significant insight into the potential behavior of systems containing the phenyl stearate moiety. Thixotropy, the shear-thinning property where a substance's viscosity decreases under stress and then recovers over time, is crucial in applications like lubricants and coatings.

Gelation, the formation of a semi-solid, jelly-like material from a colloidal solution, is often linked to the self-assembly of molecules into a three-dimensional network that immobilizes the solvent. In non-aqueous systems, this is driven by weak intermolecular interactions. For instance, research on other low-molecular-mass organogelators, such as N-linear saturated fatty acyl-GABAs, shows that molecules with long alkyl chains can form fibrous structures through van der Waals interactions and hydrogen bonding, which encapsulate the organic solvent to form a gel. nih.gov Similarly, other stearic acid derivatives have been shown to gel a variety of organic solvents and vegetable oils. researchgate.net

In the context of phenyl stearate derivatives, research has focused on their behavior in organic solvents. Anhydrous solutions of sodium phenyl stearate in benzene (B151609), for example, exhibit extremely high viscosity. valvolineglobal.com This high initial viscosity suggests strong intermolecular associations that could potentially lead to gel-like structures. The addition of certain polar compounds, however, dramatically alters these interactions. This behavior highlights the sensitivity of the system and its potential to be tuned from a highly viscous or gel-like state to a low-viscosity fluid, a key characteristic of thixotropic formulations. While not explicitly defined as thixotropy in all studies, this controllable viscosity change is a related and critical property.

Some patent literature mentions phenyl stearate as a component in microporous polymer structures, where the interaction between the polymer and a liquid agent (which could be phenyl stearate) is crucial for forming the desired structure upon cooling. researchgate.net The use of thixotropic substances can be added to such systems to control thickness and stability before cooling, suggesting a potential role for phenyl stearate in modulating these properties. researchgate.net Furthermore, other stearate esters, like glyceryl stearate, are known to be used specifically to regulate the thixotropic index and viscosity in cosmetic emulsions. cir-safety.org

Influence on Viscosity and Flow Behavior of Complex Fluids

The influence of phenyl stearate and its salts on the viscosity and flow behavior of complex fluids is a significant area of study, particularly for applications in lubrication and industrial formulations. The rheological behavior of dilute solutions of sodium phenyl stearate in benzene has been shown to be profoundly affected by small amounts of polar additives. valvolineglobal.comacs.org

Anhydrous solutions of sodium phenyl stearate in benzene have a viscosity too high to be conveniently measured with standard capillary viscometers. valvolineglobal.com However, the addition of specific polar compounds can drastically reduce this viscosity to a level just slightly above that of the solvent itself. This effect is observed with the addition of 0.1 to approximately 1.0 mole of an additive per mole of the soap. valvolineglobal.com This sharp drop in viscosity is attributed to the additives breaking down the large micellar aggregates of the soap into smaller, less flow-resistant units. ustb.edu.cn

Conversely, the further addition of certain additives, such as water or glycol, can lead to a significant increase in viscosity, resulting in a non-Newtonian fluid with pronounced elastic properties. valvolineglobal.com This suggests a transition from simple small micelles to complex, interlinked network structures. Research on calcium phenyl stearate in hydrocarbon solutions also showed that while initial small additions of water could reduce viscosity by breaking up micellar chains, larger amounts could lead to intermicellar aggregation. ustb.edu.cn

The table below summarizes the observed effects of various additives on the viscosity of sodium phenyl stearate solutions in benzene, based on findings from research. valvolineglobal.com

Additive CategorySpecific Compound(s)Molar Ratio (Additive:Soap)Observed Effect on Viscosity
Water Water~0.1 to 1.0Sharp decrease
Water>1.0Very high, non-Newtonian viscosity
Alcohols Various~0.1 to 1.0Sharp decrease
Phenols Phenol (B47542)~0.1 to 1.0Sharp decrease
Organic Acids Various~0.1 to 1.0Sharp decrease
Glycols Glycol>1.0Very high, non-Newtonian viscosity

This table illustrates the dramatic and varied influence that small quantities of polar additives can have on the viscosity of a non-aqueous system containing a phenyl stearate derivative. valvolineglobal.com

In the field of lubricants, while phenyl stearate itself is not a common primary thickener, the principles observed with its derivatives are relevant. For instance, lubricating greases are complex fluids where the flow behavior is controlled by a thickener network within a base oil. valvolineglobal.comresearchgate.net The ability of phenyl stearate derivatives to undergo significant, reversible changes in viscosity and structure upon the introduction of co-solvents or contaminants is a critical consideration in formulation science.

Environmental Fate and Biodegradation Research of Phenyl Stearate

Aerobic and Anaerobic Biodegradation Pathways

The biodegradation of phenyl stearate (B1226849) can proceed in the presence (aerobic) or absence (anaerobic) of oxygen. The initial and most critical step in either pathway is the enzymatic hydrolysis of the ester bond, which separates the molecule into phenol (B47542) and stearic acid. acs.org The subsequent degradation of these two components follows distinct and well-documented metabolic routes.

The breakdown of phenyl stearate is initiated by microbial enzymes, primarily extracellular hydrolases like lipases and esterases, which are common in various microorganisms. scielo.brrsc.org These enzymes catalyze the hydrolysis of the ester bond, a reaction that is generally a key step in the degradation of xenobiotic compounds containing ester groups. acs.orgresearchgate.net Lipases, in particular, are known to act on carboxylic ester bonds, hydrolyzing triglycerides and other fatty acid esters. scielo.brnih.gov

The process can be summarized as: Phenyl Stearate + H₂O → (via Lipase (B570770)/Esterase) → Phenol + Stearic Acid

Following the initial enzymatic cleavage, the biodegradation of phenyl stearate yields two primary intermediate metabolites: phenol and stearic acid. The environmental fate of phenyl stearate is subsequently determined by the degradation of these intermediates.

Phenol Degradation:

Aerobic Pathway: Under aerobic conditions, bacteria degrade phenol by first hydroxylating the aromatic ring to form catechol. This reaction is catalyzed by monooxygenases. The catechol ring is then cleaved by dioxygenases, leading to intermediates that enter the central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. unesp.brmdpi.com

Anaerobic Pathway: In the absence of oxygen, the degradation of the stable benzene (B151609) ring is more challenging. Anaerobic bacteria have evolved specific pathways, such as converting phenol to phenylphosphate or carboxylating it to 4-hydroxybenzoate. unesp.br These intermediates are typically converted to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds, which is then dearomatized and cleaved. mdpi.comysu.edu

Stearic Acid Degradation:

Stearic acid, a saturated long-chain fatty acid, is a readily biodegradable molecule for many microorganisms. It is catabolized through the β-oxidation pathway. metacyc.org In this cyclical process, the fatty acid chain is shortened by two carbon atoms during each cycle, producing acetyl-CoA, which can then enter the TCA cycle for energy production. nih.govresearchgate.net

Mineralization:

The ultimate fate of phenyl stearate under favorable conditions is mineralization. In aerobic environments, the complete degradation of phenol and stearic acid results in the formation of carbon dioxide (CO₂), water (H₂O), and microbial biomass. acs.orguni-due.de Under anaerobic conditions, the final products can also include methane (B114726) (CH₄) in addition to CO₂, water, and biomass. researchgate.net

Microbial Degradation Mechanisms and Enzymatic Cleavage

Factors Influencing Biodegradation Rates and Extent

The rate and completeness of phenyl stearate biodegradation are not intrinsic properties of the compound alone but are heavily influenced by a combination of its chemical structure, prevailing environmental conditions, and the microbial populations present.

Impact of Chemical Structure (e.g., Chain Length, Aromatic Moiety)

The molecular architecture of phenyl stearate is a primary determinant of its biodegradability.

Ester Linkage: The presence of an ester group is a key feature that generally increases biodegradability, as it provides a susceptible site for enzymatic hydrolysis. acs.orgresearchgate.net

Chain Length: The long (C18) alkyl chain of stearic acid significantly impacts its physical properties and biodegradability. Generally, as the fatty acid chain length increases, water solubility decreases, which can reduce the bioavailability of the compound to microorganisms. heraproject.com Studies on the hydrolysis of fatty acid esters have demonstrated a negative relationship between the chain length of the acyl group and the rate of hydrolysis; longer-chain esters like stearates are hydrolyzed much more slowly than shorter-chain esters. nih.govmst.dk

Aromatic Moiety: The phenyl group also plays a crucial role. While unsubstituted phenyl rings can be sites for attack by oxygenases, the presence of an aromatic ring can sometimes decrease the rate of biodegradation compared to purely aliphatic structures. researchgate.netrsc.org However, the degradation of the aromatic portion is essential for complete mineralization. In some cases, the introduction of a phenyl group has been shown to accelerate degradation compared to more stable linkers in other chemical contexts. nih.govd-nb.info

Table 1: Influence of Chemical Structure on Biodegradation
Structural FeatureImpact on Phenyl Stearate BiodegradationReference
Ester BondProvides a primary site for enzymatic attack via hydrolysis, initiating degradation. acs.org
Stearate (C18) ChainDecreases water solubility and bioavailability; slows the rate of enzymatic hydrolysis compared to shorter chains. nih.govheraproject.com
Phenyl GroupRepresents a site for oxidative or reductive attack for ring cleavage, but can be more recalcitrant than the alkyl chain. mdpi.comrsc.org

Environmental Conditions (Temperature, pH, Nutrient Availability)

The environment in which phenyl stearate is present has a profound effect on its degradation rate.

Temperature: Temperature influences both the rate of chemical reactions and the metabolic activity of microorganisms. Hydrolysis rates generally increase with temperature. redalyc.org However, microbial enzymes have optimal temperature ranges; excessively high temperatures can lead to enzyme denaturation and a loss of activity. researchgate.net

pH: The pH of the environment affects both the chemical stability of the ester bond and the activity of microbial enzymes. The hydrolysis of phenyl esters is pH-dependent, often catalyzed by acid or base conditions, with minimum rates observed near neutral or slightly acidic pH for chemical hydrolysis. stanford.edursc.org Enzymatic hydrolysis also has an optimal pH range, with studies on similar esters showing maximal lipase activity at a pH of 7.8. nih.gov

Nutrient Availability: The presence of essential nutrients, such as nitrogen, phosphorus, and various trace elements, is critical for the growth and activity of microbial populations that carry out biodegradation. researchgate.net A lack of necessary nutrients can limit microbial growth and, consequently, the rate of degradation.

Table 2: Influence of Environmental Conditions on Biodegradation
ConditionEffect on Phenyl Stearate BiodegradationReference
TemperatureIncreases hydrolysis and microbial metabolic rates up to an optimum; extreme heat can denature enzymes. researchgate.net
pHAffects chemical stability and enzyme activity. Lipase-mediated hydrolysis of similar esters is optimal around neutral to slightly alkaline pH. nih.govrsc.org
Oxygen AvailabilityDetermines whether aerobic or anaerobic pathways are used. Aerobic degradation is generally faster and more complete. cler.com
Nutrient AvailabilityEssential for microbial growth and enzyme production. A lack of nutrients can be a rate-limiting factor. researchgate.net

Role of Inoculum Source and Microbial Diversity

The specific microorganisms present in the soil or water are fundamental to the biodegradation process.

Inoculum Source and Acclimation: The origin of the microbial population (the inoculum) influences which metabolic capabilities are present. Inocula from sites previously exposed to similar pollutants may be "acclimated" and show a much shorter lag phase and a higher rate of degradation.

Methodological Advancements in Biodegradation Assessment

The evaluation of a chemical's environmental fate, such as that of Phenyl stearate, relies on sophisticated and standardized methodologies. Over the years, significant advancements have been made in developing reliable techniques to assess how readily a compound will biodegrade. These methods focus on measuring the ultimate biodegradation, which is the complete breakdown of a substance into carbon dioxide, water, and mineral salts by microorganisms.

Respirometric Methods for Oxygen Demand and CO₂ Production

Respirometric methods are a cornerstone for assessing the ultimate aerobic biodegradability of chemical compounds. oecd.org These techniques measure the metabolic activity of microorganisms by quantifying their gas exchange. The two most common approaches are the measurement of oxygen consumption and carbon dioxide (CO₂) production. impact-solutions.co.uksitubiosciences.com

The Manometric Respirometry Test (OECD 301F) is a widely used method that determines the amount of oxygen consumed by a microbial inoculum in a closed flask containing the test substance over a period of up to 28 days. impact-solutions.co.ukukm.my The oxygen uptake is measured from the change in pressure inside the sealed vessel, where any CO₂ produced by the microorganisms is absorbed by a chemical trap (e.g., potassium hydroxide). impact-solutions.co.uk The amount of oxygen consumed by the microbes to break down the test substance is then compared to the Theoretical Oxygen Demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the compound. aropha.com For a substance to be classified as "readily biodegradable" under this test, it must achieve 60% of its ThOD within a 10-day window during the 28-day test period. oecd.org

The CO₂ Evolution Test (OECD 301B) operates on a similar principle but measures the cumulative amount of CO₂ produced as the test substance is mineralized. situbiosciences.comecetoc.org In this setup, a solution containing the test substance and a microbial inoculum is incubated, and the CO₂ evolved is trapped in a solution (e.g., barium hydroxide) and quantified by titration or another analytical method. nih.gov This measurement provides a direct indication of the extent to which the carbon in the test substance's molecule has been converted to CO₂. ecetoc.org Similar to the OECD 301F test, a pass level of 60% of the Theoretical CO₂ Production (ThCO₂) within a 10-day window is required for a "readily biodegradable" classification. oecd.org This method is suitable for a range of materials, including those that are poorly soluble. situbiosciences.com

These respirometric methods are favored because they provide unambiguous evidence of ultimate biodegradation rather than just primary degradation (the initial structural change of the molecule). nih.gov

Table 1: Overview of Key Aerobic Respirometric Biodegradation Tests
Test MethodParameter MeasuredPrinciple"Readily Biodegradable" Pass LevelTypical Duration
OECD 301F (Manometric Respirometry) Oxygen ConsumptionMeasures the decrease in pressure in a sealed vessel as microorganisms consume oxygen. CO₂ is chemically absorbed. impact-solutions.co.uk≥ 60% of Theoretical Oxygen Demand (ThOD)28 days
OECD 301B (CO₂ Evolution Test) Carbon Dioxide ProductionMeasures the amount of CO₂ produced as the compound is mineralized by microorganisms. situbiosciences.com≥ 60% of Theoretical Carbon Dioxide (ThCO₂)28 days

Analytical Techniques for Monitoring Parent Compound Depletion and Metabolite Formation (e.g., GC-MS)

To gain a complete picture of the biodegradation pathway, it is crucial to monitor the disappearance of the original (parent) compound and identify the intermediate substances (metabolites) that are formed during the process. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose. labcompare.comwikipedia.org

The process involves two main steps:

Gas Chromatography (GC): This technique separates the different chemical compounds in a sample mixture. The sample is vaporized and transported by an inert gas through a capillary column. Compounds are separated based on their boiling points and affinity for the column's stationary phase. labcompare.comwikipedia.org

Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized and broken into charged fragments. The mass spectrometer sorts these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound, which acts like a molecular fingerprint. wikipedia.org

In the context of Phenyl stearate biodegradation, researchers would periodically take samples from the test medium. These samples would be extracted and analyzed using GC-MS. This allows for the quantification of the remaining Phenyl stearate over time, providing a rate of primary degradation. Simultaneously, the technique can identify and quantify the appearance of expected metabolites. The primary enzymatic hydrolysis of Phenyl stearate would cleave the ester bond, yielding Phenol and Stearic acid. acs.orgacs.org GC-MS analysis would be able to detect the presence of these two compounds, confirming the degradation pathway. Further breakdown of these intermediates into smaller molecules could also be tracked. researchgate.net

Table 2: Expected Primary Metabolites of Phenyl Stearate Biodegradation
Parent CompoundExpected Primary MetabolitesAnalytical Detection Method
Phenyl stearatePhenolGas Chromatography-Mass Spectrometry (GC-MS)
Stearic acidGas Chromatography-Mass Spectrometry (GC-MS)

Development of Standardized Testing Protocols (e.g., OECD Guidelines)

To ensure that biodegradation data is comparable and reproducible across different laboratories and regulatory bodies, standardized testing protocols have been developed. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the most widely recognized and accepted standards globally. cefic-lri.org

The OECD 301 series , titled "Ready Biodegradability," consists of six distinct methods (301A to 301F) that screen chemicals to determine if they can be rapidly and completely broken down by unadapted microorganisms under stringent aerobic conditions. oecd.orgoecd.org A positive result in an OECD 301 test indicates that the substance is likely to be rapidly biodegraded in the environment and is considered "readily biodegradable." cefic-lri.org A negative result, however, does not necessarily mean the substance is persistent, but it may trigger further, more complex testing under conditions more favorable to degradation (e.g., OECD 302, Inherent Biodegradability). nih.gov

These guidelines specify critical test parameters, including:

The composition of the mineral medium. ukm.my

The source and concentration of the microbial inoculum. cefic-lri.org

The concentration of the test substance. impact-solutions.co.uk

The duration of the test (typically 28 days). oecd.org

Validity criteria, such as the degradation of a reference compound and the activity of the blank control. oecd.org

For a substance like Phenyl stearate, which is a poorly water-soluble ester, specific guidelines within the OECD framework would be chosen, such as the Manometric Respirometry (301F) or CO₂ Evolution (301B) tests, as they are suitable for such compounds. aropha.comumweltbundesamt.de The development and adoption of these standardized protocols are a significant methodological advancement, providing a clear and reliable framework for the environmental assessment of chemicals. cefic-lri.org

Research on Biodegradation Promotion and Inhibition

The rate and extent of a chemical's biodegradation are not solely dependent on its molecular structure but can also be significantly influenced by other substances present in its formulation. Research in this area explores how these interactions can either promote or inhibit the degradation process.

Molecular Interactions with Co-formulated Additives Affecting Biodegradability

Chemicals are rarely used in their pure form and are typically part of complex formulations. The additives in these formulations can interact with the primary compound, like Phenyl stearate, and affect its accessibility to microbial enzymes.

Inhibition: Some additives are designed to prevent degradation. For instance, antioxidants, such as certain phenolic compounds, are added to ester-based products to prevent oxidation, a process that can trigger hydrolysis. carbodiimide.com By scavenging free radicals, these antioxidants can indirectly inhibit the initial steps of biodegradation. carbodiimide.commdpi.com Similarly, certain stabilizers like carbodiimides can be added to ester-containing formulations specifically to protect the ester bond from hydrolysis, thereby reducing its biodegradability. carbodiimide.comaade.org The presence of certain metal stearates, while sometimes acting as pro-oxidants, can also have an antagonistic or inhibitory effect on the stabilizing action of other additives in a formulation. mdpi.com

Promotion: Conversely, some additives can promote degradation. Pro-oxidant additives, such as the stearates of transition metals like iron, cobalt, and manganese, are sometimes incorporated into materials to accelerate their abiotic degradation through heat or UV light. mdpi.comresearchgate.net This initial breakdown creates smaller, oxidized molecules that are more susceptible to subsequent microbial attack (biodegradation). nih.gov The use of surfactants can also promote biodegradation by increasing the solubility and bioavailability of poorly soluble compounds, making them more accessible to microbial enzymes. nih.gov

Design Principles for Enhancing Biodegradation of Ester-Containing Materials

The inherent biodegradability of a molecule can be significantly enhanced by designing its chemical structure to be more susceptible to microbial attack. For ester-containing materials like Phenyl stearate, the primary mechanism of degradation is the enzymatic hydrolysis of the ester bond. acs.orgacs.org

Key design principles to enhance the biodegradability of esters include:

Presence of Hydrolyzable Groups: The ester linkage itself is a key feature that promotes biodegradability, as esterase enzymes are widespread in nature and tend to have broad substrate specificity. acs.orgacs.org

Linear Alkyl Chains: Unsubstituted, linear alkyl chains, like the stearate portion of Phenyl stearate, are generally more easily biodegraded than branched chains. Branching can cause steric hindrance, making it more difficult for enzymes to access the polymer backbone. acs.orgresearchgate.net

Chain Flexibility: Increased flexibility in the polymer chain can enhance hydrolyzability. For polyesters, the length of the diacid and diol units affects this flexibility and, consequently, the rate of enzymatic hydrolysis. nih.gov

Avoiding High Substitution: Highly substituted or complex molecular structures are often less biodegradable than simpler compounds. acs.org

By understanding these principles, chemists can design ester-based materials that perform their intended function while also being susceptible to rapid and complete biodegradation at the end of their life cycle. The structure of Phenyl stearate, combining a long linear fatty acid with a phenyl group via an ester linkage, embodies several of these key features relevant to its environmental fate. acs.org

Q & A

Q. What are the standard protocols for synthesizing phenyl stearate and its derivatives in laboratory settings?

Phenyl stearate is typically synthesized via esterification between stearic acid and a phenolic hydroxyl group under alkaline catalysis. For example, stearyl stearate (a structurally similar ester) is prepared by reacting stearic acid with stearyl alcohol, followed by washing with warm water to remove residual catalyst . In chalcone derivatives, phenyl stearate moieties are introduced through acryloylation or oxopropenylation reactions, requiring precise stoichiometric control and characterization via IR spectroscopy (e.g., carbonyl peak at ν 1737 cm⁻¹ confirms ester formation) .

Q. How can researchers characterize phenyl stearate’s purity and structural integrity?

Key methods include:

  • IR Spectroscopy : Disappearance of hydroxyl (OH) peaks and appearance of ester carbonyl (C=O) peaks (~1737 cm⁻¹) .
  • Elemental Analysis : Validates carbon, hydrogen, and oxygen ratios against theoretical values .
  • Chromatography : HPLC or GC-MS to detect unreacted precursors or byproducts.
  • Thermal Analysis : DSC/TGA to assess melting points and thermal stability .

Q. What experimental setups are recommended for analyzing phenyl stearate’s thermal properties?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard. For phase-changing materials (PCMs), DSC optimizes coacervation conditions by tracking enthalpy changes, while TGA evaluates decomposition thresholds. High-performance devices and controlled heating rates (e.g., 10°C/min) ensure reproducibility .

Q. How should solubility and purification challenges be addressed during phenyl stearate synthesis?

Post-reaction purification involves washing with warm water to remove alkaline catalysts (e.g., NaOH) and fractional crystallization to separate esters from unreacted fatty acids or alcohols. Solubility in non-polar solvents (e.g., hexane) can be leveraged for recrystallization .

Advanced Research Questions

Q. How can experimental design optimize phenyl stearate synthesis yields and reaction efficiency?

Use Design of Experiments (DoE) frameworks, such as factorial designs, to evaluate factors like temperature, catalyst concentration, and reaction time. For example, a two-factor, three-level design (9 trials) identifies optimal conditions while minimizing resource use . Statistical tools (e.g., ANOVA) validate significance (p < 0.05) .

Q. What statistical methods resolve contradictions in thermal or spectroscopic data for phenyl stearate derivatives?

Apply Student’s t-test for continuous variables (e.g., melting points) and Fisher Exact Test for categorical data (e.g., presence/absence of byproducts). Report standard deviations and justify numerical precision (e.g., ±0.1°C for DSC) . Multivariate analysis (e.g., PCA) resolves spectral overlaps in complex IR or Raman datasets .

Q. How do phenyl stearate’s terminal groups influence molecular mobility in polymer matrices?

Dielectric relaxation studies (e.g., on hyperbranched polyesters) reveal that stearate-terminated polymers exhibit lower activation energies (e.g., 50.7 kJ/mol) compared to hydroxyl or phenyl variants due to reduced steric hindrance. VFT (Vogel-Fulcher-Tammann) parameters (e.g., B = 837.9 K for PEA-St) quantify temperature-dependent behavior .

Q. What computational models predict phenyl stearate’s combustion behavior in fuel applications?

Simplified mechanisms for methyl stearate combustion (e.g., ignition delay models) can be adapted. Validate predictions against experimental ignition delays using Arrhenius equations and sensitivity analyses. Computational Fluid Dynamics (CFD) simulations coupled with TGA data improve accuracy .

Q. How can reproducibility challenges in phenyl stearate’s spectroscopic characterization be mitigated?

Standardize substrate preparation (e.g., metallic surfaces for SERS) and use multivariate data analysis to account for spectral variability. Document instrument parameters (e.g., laser wavelength, integration time) and validate with reference spectra .

Q. What strategies integrate phenyl stearate into hydrophobic coatings for material science applications?

Optimize esterification conditions (e.g., 24-hour reaction time at 80°C) and characterize film hydrophobicity via contact angle measurements. IR spectroscopy confirms ester linkages, while accelerated aging tests assess shelf-life enhancement .

Methodological Notes

  • Data Reporting : Follow the metric system (e.g., mL, cm) and justify numerical precision (e.g., “mean ± SD: 72.3 ± 0.5°C”) .
  • Ethical Compliance : Archive raw data and protocols for ≥5 years post-publication to ensure reproducibility .
  • Literature Review : Use semantic search tools (e.g., Google Dataset Search) and keyword strategies (e.g., “phenyl stearate AND dielectric relaxation”) to locate datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.